5-Bromo-3,4-dimethylpyridin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3,4-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVKJNIMFGZBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426619 | |
| Record name | 5-Bromo-3,4-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374537-97-0 | |
| Record name | 5-Bromo-3,4-dimethyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374537-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3,4-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3,4-dimethylpyridin-2-amine | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-3,4-dimethylpyridin-2-amine: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3,4-dimethylpyridin-2-amine is a substituted pyridine derivative that has garnered significant attention in the field of medicinal chemistry. Its structural features, including a reactive bromine atom and a nucleophilic amino group, make it a versatile scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below, providing essential information for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| CAS Number | 374537-97-0 | [1] |
| Appearance | Solid | |
| Melting Point | 133-135 °C | [1] |
| Boiling Point | 278.2 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water | [1] |
| InChI Key | YAVKJNIMFGZBSY-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A novel and efficient synthesis for this compound has been developed, which is adaptable for large-scale manufacturing and minimizes the production of side products. The process involves the formation of a carbon-carbon bond by replacing a bromo substituent with a methyl group.
Experimental Protocol:
The synthesis is a multi-step process starting from 2-amino-3,5-dibromo-4-methylpyridine.
Step 1: Protection of the Amino Group
The first step involves placing a directing group on the amine of 2-amino-3,5-dibromo-4-methylpyridine to form an intermediate, (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.
Step 2: Nickel-Catalyzed Methylation
The intermediate from Step 1 undergoes a nickel-catalyzed reaction with a methyl zinc compound to replace the 3-bromo substituent with a methyl group, yielding (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide. The use of a nickel catalyst has been shown to produce a higher yield and fewer side products compared to a palladium catalyst.
-
Reaction Conditions: A reactor is charged with (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide and (dppp)NiCl₂ under a nitrogen atmosphere. A solution of methylzinc pivalate in THF is then added, and the reaction mixture is stirred at a controlled temperature.
Step 3: Hydrolysis
The final step is the hydrolysis of the formimidamide group to yield the target compound, this compound.
-
Reaction Conditions: The crude product from the previous step is reacted with hydroxylamine-O-sulfonic acid in a suitable solvent.
Applications in Drug Discovery
While this compound itself may not possess significant biological activity, its true value lies in its utility as a versatile building block for the synthesis of more complex and potent therapeutic agents. The presence of the bromine atom at the 5-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl groups. The 2-amino group serves as a key pharmacophoric feature or a handle for further functionalization.
This scaffold is particularly prominent in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Synthesis of Bioactive Derivatives: An Example
The versatility of this compound as a synthetic intermediate is exemplified by its use in the synthesis of various heterocyclic compounds with potential therapeutic applications. A general procedure for the synthesis of 5-aryl-3,4-dimethylpyridin-2-amine derivatives via a Suzuki-Miyaura coupling reaction is described below.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: this compound, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄), and a solvent system (e.g., 1,4-dioxane and water).
-
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon) multiple times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
The crude product is then purified by column chromatography.
-
Biological Activity of a Derivative Scaffold
While direct quantitative biological data for this compound is not extensively reported in the public domain, the biological activities of its derivatives highlight the importance of this scaffold. For instance, derivatives of the closely related 2-Amino-5-bromo-4-methylpyridine have been synthesized and evaluated for their anticancer activity. The following table summarizes the in vitro cytotoxic activity of representative pyrimido[4,5-d]pyrimidine derivatives, which can be synthesized from such scaffolds, against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | Breast (MCF-7) | 5.2 |
| Lung (A549) | 7.8 | |
| Colon (HT-29) | 6.5 | |
| Derivative B | Breast (MCF-7) | 3.1 |
| Lung (A549) | 4.9 | |
| Colon (HT-29) | 4.2 |
Note: The specific structures of "Derivative A" and "Derivative B" are proprietary to the cited research but are based on the pyrimido[4,5-d]pyrimidine scaffold, which can be accessed through intermediates like this compound.
Mechanism of Action of Derivatives: Kinase Inhibition
Many derivatives synthesized from this compound and related scaffolds function as kinase inhibitors. These small molecules are designed to bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway. This mechanism is a cornerstone of many targeted cancer therapies.
Conclusion
This compound is a chemical intermediate of significant value to the drug discovery and development community. Its well-defined synthesis and the versatility of its chemical handles allow for the creation of diverse libraries of compounds. The demonstrated biological activities of its derivatives, particularly as kinase inhibitors, underscore the importance of this scaffold in the ongoing search for novel and effective therapeutics. This guide provides a foundational understanding of this key building block, empowering researchers to leverage its potential in their scientific endeavors.
References
An In-depth Technical Guide to 5-Bromo-3,4-dimethylpyridin-2-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-3,4-dimethylpyridin-2-amine. It details its molecular structure, physicochemical properties, and a comprehensive synthesis protocol. The document also explores the potential applications of this and related compounds in the fields of medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this guide consolidates available information and provides predicted data to support further research and development efforts.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their derivatives forming the basis of numerous pharmaceuticals and functional materials. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. Aminopyridines, in particular, are a privileged scaffold in drug discovery, known to interact with a variety of biological targets. The introduction of a bromine atom offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide focuses on the specific isomer, this compound, a compound for which detailed information is emerging. By providing a centralized resource of its known synthesis and predicted properties, this document aims to facilitate its use in research and development.
Molecular Structure and Identification
The molecular structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position, an amino group at the 2-position, and methyl groups at the 3- and 4-positions.
Molecular Structure:
Caption: 2D representation of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Canonical SMILES | CC1=C(C(=NC=C1Br)N)C |
| InChI Key | Predicted: BFPVWXKANBLWQP-UHFFFAOYSA-N |
| CAS Number | Not available |
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table includes predicted values from reputable cheminformatics software. These predictions are intended to guide experimental design and should be confirmed empirically.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | 130-140 °C |
| Boiling Point | ~300 °C at 760 mmHg |
| LogP | 2.1 |
| pKa (most basic) | 4.5 (pyridinium ion) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions can aid in the identification and characterization of the synthesized compound.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | H6 (pyridine ring) |
| ~4.5 | br s | 2H | -NH₂ |
| ~2.3 | s | 3H | -CH₃ (at C4) |
| ~2.1 | s | 3H | -CH₃ (at C3) |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C2 |
| ~148 | C6 |
| ~138 | C4 |
| ~122 | C3 |
| ~108 | C5 |
| ~19 | -CH₃ (at C4) |
| ~14 | -CH₃ (at C3) |
Table 5: Predicted Mass Spectrometry Data
| Ion | m/z |
| [M]+ | 200/202 |
| [M+H]+ | 201/203 |
Table 6: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (amine) |
| 3100-3000 | C-H stretching (aromatic) |
| 2980-2850 | C-H stretching (methyl) |
| 1640-1600 | N-H bending (amine) |
| 1580-1450 | C=C and C=N stretching (pyridine ring) |
| 1100-1000 | C-N stretching |
| 700-600 | C-Br stretching |
Synthesis and Experimental Protocols
A novel synthesis for this compound has been recently disclosed, providing a viable route for its preparation on a laboratory and potentially larger scale.[1] The synthetic strategy involves the selective methylation of a dibrominated precursor.
Synthetic Workflow
The overall synthetic workflow can be visualized as a two-step process starting from 2-amino-3,5-dibromo-4-methylpyridine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the patent literature and provides a detailed methodology for the synthesis.[1]
Step 1: Synthesis of (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide
-
To a solution of 2-amino-3,5-dibromo-4-methylpyridine in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude protected amine. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), charge the crude (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.
-
Add a suitable catalyst. While both Palladium and Nickel catalysts can be used, Nickel catalysts such as (dppp)NiCl₂ have been reported to give higher yields and fewer side products.[1]
-
Add a suitable solvent (e.g., THF).
-
Slowly add a methylating agent, such as a solution of methylzinc chloride.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
-
The crude product can be purified by chromatography or crystallization.
Step 3: Synthesis of this compound
-
To the crude (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide, add hydroxylamine-O-sulfonic acid.
-
Add a suitable solvent (e.g., dichloromethane) and stir the mixture at room temperature.
-
Monitor the deprotection reaction.
-
Upon completion, work up the reaction by adding a base to neutralize the acid and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the final product, this compound.
-
Further purification can be achieved by chromatography or crystallization.
Potential Applications and Biological Relevance
While specific biological activities or applications for this compound have not yet been reported in the scientific literature, the structural motifs present in the molecule suggest several areas of potential interest for researchers.
Medicinal Chemistry
-
Kinase Inhibitors: Substituted aminopyridines are a common scaffold in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases. The amino group can act as a key hydrogen bond donor, while the pyridine ring serves as a core to which other pharmacophoric groups can be attached.
-
Central Nervous System (CNS) Agents: The pyridine core is prevalent in many CNS-active drugs. The lipophilicity and substitution pattern of this compound may allow it to cross the blood-brain barrier, making it a candidate for derivatization into novel neurological agents.
-
Antimicrobial Agents: The bromo-pyridine moiety is found in various compounds with antibacterial and antifungal properties.
Materials Science
-
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are often used in the construction of organic electronic materials due to their electron-transporting properties.
-
Ligands for Catalysis: The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate with metal centers, making this compound a potential ligand for various catalytic transformations.
Synthetic Chemistry
The bromine atom at the 5-position serves as a valuable synthetic handle for a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide range of substituents, facilitating the creation of libraries of diverse compounds for screening in drug discovery and materials science applications.
Conclusion
This compound is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its structure, predicted properties, and a detailed synthetic protocol. While experimental data on this specific compound remains scarce, the information presented herein offers a solid foundation for researchers to synthesize, characterize, and explore the applications of this promising molecule. Further investigation into its biological activities and material properties is warranted and is expected to unveil its utility in various scientific disciplines.
References
An In-depth Technical Guide to 5-Bromo-3,4-dimethylpyridin-2-amine (CAS: 374537-97-0): A Versatile Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3,4-dimethylpyridin-2-amine is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. Its strategic substitution pattern, featuring a reactive bromine atom amenable to cross-coupling reactions and a 2-amino group for crucial hydrogen bonding interactions within kinase active sites, makes it an attractive starting point for drug discovery programs targeting a range of therapeutic areas, including oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. It includes detailed experimental protocols for its derivatization and biological evaluation, along with a discussion of the signaling pathways commonly targeted by its analogues.
Core Compound Properties
This compound is a solid at room temperature with a melting point of 133-135°C.[1][2] It is characterized by the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol .[3]
| Property | Value | Reference |
| CAS Number | 374537-97-0 | N/A |
| Molecular Formula | C₇H₉BrN₂ | [3] |
| Molecular Weight | 201.06 g/mol | [2][3] |
| IUPAC Name | This compound | [1][3] |
| Melting Point | 133-135 °C | [1][2] |
| Boiling Point | 278.2 °C at 760 mmHg | [1] |
| Appearance | Solid | [1] |
| Canonical SMILES | CC1=C(C(=NC=C1Br)N)C | [3] |
| InChI Key | YAVKJNIMFGZBSY-UHFFFAOYSA-N | [1] |
Synthesis and Derivatization
A novel and efficient synthesis process for this compound has been developed, which is adaptable for large-scale manufacturing and minimizes the formation of side products. This process involves the methylation of 2-amino-3,5-dibromo-4-methylpyridine using a methyl zinc compound in the presence of a nickel catalyst, which has shown higher yields compared to palladium catalysts.[4]
The primary utility of this compound in drug discovery lies in its facile derivatization, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring, enabling extensive structure-activity relationship (SAR) studies.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-3,4-dimethylpyridin-2-amine derivative.
Biological Applications: Kinase Inhibition
The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key feature for potent inhibition. Derivatives of this compound are therefore promising candidates for the development of inhibitors against various kinase families implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs), Cyclin-dependent kinases (CDKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).
Representative Biological Activity of 2-Aminopyridine-Based Kinase Inhibitors
While specific IC₅₀ values for derivatives of this compound are not extensively reported in publicly available literature, the following table summarizes the activity of analogous 2-aminopyridine-based inhibitors against several important kinase targets. This data provides a benchmark for the potential potency of novel derivatives.
| Kinase Target | Representative Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| JAK2 | 2-Aminopyridine derivative | 3 - 9 | [5] |
| CDK9/HDAC1 | 2-Aminopyridine derivative | 88.4 / 168.9 | [6] |
| VEGFR-2 | Bicyclic 2-aminopyrimidine derivative | 35 - 43 | [7] |
| PLK4 | Aminopyrimidine derivative | 6.7 | [8] |
Targeted Signaling Pathways
Kinase inhibitors derived from this compound can potentially modulate key signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel inhibitors.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC₅₀) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the kit's stop reagent.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of Kinase Inhibition in Cells
This protocol is used to assess the effect of an inhibitor on the phosphorylation of a target kinase or its downstream substrates in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total target protein as a loading control.
-
Quantify band intensities to determine the extent of inhibition of phosphorylation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical tractability, combined with the proven utility of the 2-aminopyridine scaffold in targeting kinase enzymes, provides a strong foundation for the development of new therapeutic agents. The experimental protocols and biological context provided in this guide offer a comprehensive resource for researchers and drug development professionals working to leverage this promising chemical entity in their discovery programs. Further exploration of the chemical space accessible from this scaffold is warranted to identify next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation-activated Protein Kinases as Targets for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Discovery and Synthetic Exploration of 5-Bromo-3,4-dimethylpyridin-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential biological activities of derivatives based on the 5-Bromo-3,4-dimethylpyridin-2-amine core. While direct literature on the extensive derivatization of this specific scaffold is emerging, this document leverages established synthetic methodologies and biological data from closely related pyridine-based compounds to offer a foundational resource for researchers in drug discovery. The strategic placement of the bromo, amino, and dimethyl functionalities on the pyridine ring presents a versatile platform for the development of novel therapeutic agents, particularly in the realm of kinase inhibition.
Core Synthesis and Derivatization Strategies
The foundational step in the exploration of this chemical space is the efficient synthesis of the this compound core. A patented process outlines a method for its preparation, which involves the selective methylation of a dibrominated precursor[1]. This key intermediate serves as a versatile building block for a variety of chemical transformations.
The primary utility of this compound in the synthesis of diverse derivatives lies in its amenability to palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position provides a reactive handle for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures commonly found in kinase inhibitors[2][3]. By coupling this compound with various aryl or heteroaryl boronic acids or esters, a library of derivatives can be synthesized to probe interactions with target proteins.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the introduction of diverse amino groups at the 5-position of the pyridine ring, replacing the bromine atom[2]. This is particularly valuable for creating compounds that can form crucial hydrogen bond interactions within the active sites of biological targets, such as the hinge region of kinases.
Biological Activities and Therapeutic Potential
While specific biological data for derivatives of this compound are not extensively published, the broader class of substituted aminopyridines has shown significant promise in various therapeutic areas. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors[2][4].
Derivatives of structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, have been investigated for a range of biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities[5]. Furthermore, various aminopyrimidine and imidazo[4,5-b]pyridine derivatives, which share structural motifs, have demonstrated potent antiproliferative activity against cancer cell lines, often through the inhibition of key kinases involved in cell cycle regulation and signaling[6][7].
The data presented in the following tables are extrapolated from studies on closely related pyridine and pyrimidine derivatives to provide a representative overview of the potential activities of this compound derivatives.
Quantitative Data Summary
Table 1: Representative Kinase Inhibitory Activity of Related Aminopyrimidine Derivatives [6]
| Compound ID | Target Kinase | IC₅₀ (µM) |
| 3b | PLK4 | 0.0312 |
| 8h | PLK4 | 0.0067 |
Table 2: Antiproliferative Activity of Bromo-Substituted Imidazo[4,5-b]pyridine Derivatives [7]
| Compound ID | Cell Line | IC₅₀ (µM) |
| 8 | HeLa | 1.8 |
| 8 | SW620 | 3.2 |
| 10 | SW620 | 0.4 |
| 14 | SW620 | 0.7 |
Table 3: Biofilm Inhibition by 5-Aryl-2-methylpyridin-3-amine Derivatives [5]
| Compound ID | Organism | Biofilm Inhibition (%) |
| 4f | Escherichia coli | 91.95 |
| 2a | Escherichia coli | ~87.36 |
| 2b | Escherichia coli | ~87.09 |
| 2c | Escherichia coli | ~86.48 |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar compounds.
General Procedure for Suzuki-Miyaura Cross-Coupling[5]
-
To a Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio, e.g., 8 mL dioxane and 2 mL water).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination[2]
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.5 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add an anhydrous solvent (e.g., 5 mL of toluene).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
In Vitro Kinase Inhibition Assay (LanthaScreen™)[6]
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Add varying concentrations of the test compound (derivative of this compound) to the reaction mixture.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Add a detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate.
-
After another incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.
-
The signal is inversely proportional to kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiproliferative MTT Assay[8]
-
Seed human cancer cell lines (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors from pyridine-based scaffolds often targets critical signaling pathways implicated in cancer cell proliferation and survival. The following diagrams illustrate a representative signaling pathway that could be targeted by derivatives of this compound and a typical experimental workflow for their synthesis and evaluation.
References
- 1. WO2024015825A1 - Processes for preparing this compound and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
An In-Depth Technical Guide to 5-Bromo-3,4-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 5-Bromo-3,4-dimethylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.
Compound Profile
This compound is a halogenated and methylated pyridine compound. Its structure lends itself to further functionalization, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the bromine atom allows for various cross-coupling reactions, while the amine group can be a key site for forming amides, sulfonamides, and other derivatives.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. Note that as a relatively novel compound, some physical properties are yet to be experimentally determined and reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | Calculated |
| Molecular Weight | 201.07 g/mol | Calculated |
| IUPAC Name | This compound | - |
| CAS Number | Not readily available | - |
| Canonical SMILES | CC1=C(C(=C(N)N=C1)Br)C | Calculated |
| Physical Form | Solid (predicted) | - |
Synthesis of this compound
A novel synthesis for this compound has been recently disclosed, which focuses on minimizing the production of side products and is adaptable for large-scale manufacturing.[1] The process involves the selective methylation of a dibrominated precursor.[1]
This protocol is adapted from a recently filed patent and describes a key step in the synthesis of this compound.[1]
Materials:
-
(E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide
-
(dppp)NiCl₂ (1,3-Bis(diphenylphosphino)propane)nickel(II) chloride
-
Methylmagnesium chloride solution in THF
-
Toluene
-
Tetrahydrofuran (THF)
-
Aqueous solution of ammonium chloride
-
Hydroxylamine-O-sulfonic acid
-
Methanol
-
Nitrogen gas supply
-
Standard laboratory glassware and reaction setup (e.g., 250-mL reactor, magnetic stirrer)
Procedure:
-
Under a nitrogen atmosphere, charge a 250-mL reactor with (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (3.00 g, 9.35 mmol) and (dppp)NiCl₂ (261 mg, 0.467 mmol).
-
Add toluene (15 mL) and THF (15 mL) to the reactor and stir the mixture.
-
Cool the reaction mixture to 0°C.
-
Slowly add methylmagnesium chloride (3 M in THF, 3.43 mL, 10.3 mmol) to the reaction mixture over a period of 10 minutes, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and concentrate under reduced pressure to obtain crude (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide.
-
To a separate vial, add the crude product from the previous step, hydroxylamine-O-sulfonic acid (2.00 g, 16.8 mmol), and methanol (29 mL).
-
Heat the mixture to 50°C and stir for 2 hours.
-
After cooling to room temperature, concentrate the reaction mixture.
-
Add water and a saturated aqueous solution of sodium bicarbonate to the residue and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
This nickel-catalyzed process has been shown to produce the desired compound in higher yield compared to palladium-catalyzed methods.[1]
Logical Workflow for Compound Synthesis
The following diagram illustrates the key steps in the synthesis of this compound, from the starting material to the final product.
Caption: Synthesis workflow for this compound.
Safety and Handling
While specific toxicity data for this compound is not available, it is recommended to handle the compound with the standard precautions for laboratory chemicals. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related brominated pyridines, hazards include skin, eye, and respiratory irritation.
Applications in Research and Development
Substituted pyridines are a cornerstone of many pharmaceutical compounds. The structural motifs present in this compound make it a promising candidate for:
-
Lead Optimization: The compound can serve as a scaffold for generating libraries of derivatives to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery: It can be used as a starting point in the design of novel inhibitors for various biological targets, such as kinases.
-
Cross-Coupling Reactions: The bromo substituent provides a handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium- or copper-catalyzed cross-coupling reactions to build molecular complexity.
This technical guide provides a summary of the available information on this compound. As research progresses, more data on its properties and applications will likely become available.
References
The Strategic Role of 5-Bromo-3,4-dimethylpyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-Bromo-3,4-dimethylpyridin-2-amine as a pivotal intermediate in the generation of novel therapeutic agents.
Introduction: The Prominence of the Pyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding and other key intermolecular interactions make it an ideal framework for designing molecules that can effectively modulate biological targets. The strategic functionalization of the pyridine ring with substituents such as halogens, amines, and alkyl groups provides a versatile platform for fine-tuning the pharmacological and pharmacokinetic profiles of drug candidates. Among the vast array of substituted pyridines, this compound has emerged as a crucial building block, particularly as a direct precursor to the medicinally relevant[1][2][3]triazolo[1,5-a]pyridine scaffold. This guide elucidates the synthesis of this compound and its central role in the development of potential therapeutics, with a focus on bromodomain inhibitors.
Synthesis of this compound: A Key Intermediate
The synthesis of this compound is a critical first step in accessing more complex heterocyclic systems. A recently developed process highlights an efficient pathway for its preparation, which is adaptable for large-scale manufacturing and minimizes the formation of byproducts.[1] This synthetic route involves the strategic methylation of a dibrominated precursor.
Experimental Protocol: Synthesis of this compound
The synthesis proceeds through a multi-step process starting from 2-amino-3,5-dibromo-4-methylpyridine. The key transformation involves the selective replacement of the 3-bromo substituent with a methyl group. A patented procedure provides a robust method for this conversion.[1]
Step 1: Formation of (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide
This initial step involves the protection of the 2-amino group to direct the subsequent methylation.
Step 2: Nickel-Catalyzed Methylation
The crucial carbon-carbon bond formation is achieved through a nickel-catalyzed cross-coupling reaction with a methyl zinc reagent. This method has been shown to be superior to palladium-catalyzed alternatives in terms of yield and purity.[1]
Step 3: Hydrolysis to this compound
The final step is the deprotection of the formimidamide group to yield the desired product.
A comparison of nickel and palladium catalysts for the methylation step highlights the efficiency of the nickel-based system.[1]
| Catalyst | Starting Material Consumption | Product Yield (AP) | Side Product Formation (AP) |
| (dppp)NiCl2 | Complete (<0.05 AP) | 91.7 | <8.5 |
| Pd(dppf)Cl2 | Incomplete (52.5 AP) | 28.2 | ~19.3 |
Below is a graphical representation of the synthetic workflow.
Application in the Synthesis of 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine
This compound serves as a direct precursor for the synthesis of 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound with significant potential in medicinal chemistry.
Experimental Protocol: Synthesis of 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine
The synthesis involves the cyclization of the aminopyridine intermediate.
Step 1: Reaction of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide with Hydroxylamine-O-sulfonic acid
This step facilitates the formation of the triazole ring.
Medicinal Chemistry Potential: Targeting Bromodomains
The[1][2][3]triazolo[1,5-a]pyridine scaffold is of high interest in drug discovery, with derivatives showing a range of biological activities. Notably, this scaffold is being explored for the development of bromodomain inhibitors. Bromodomain and extra-terminal domain (BET) proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in various diseases, including cancer and inflammatory conditions.
The BET Bromodomain Signaling Pathway
BET proteins, such as BRD4, recognize and bind to acetylated lysine residues on histones, which are markers of active chromatin. This binding recruits transcriptional machinery, including positive transcription elongation factor b (p-TEFb), to the promoters and enhancers of target genes, leading to their expression. Many of these target genes, such as MYC, are key drivers of cell proliferation and survival. Small molecule inhibitors that occupy the acetyl-lysine binding pocket of bromodomains can displace BET proteins from chromatin, thereby downregulating the expression of these oncogenes.
While direct biological data for 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine is not yet widely published, its structural similarity to known bromodomain inhibitors suggests it is a promising candidate for this target class. The development of such inhibitors represents a significant therapeutic strategy in oncology and immunology.
Conclusion and Future Directions
This compound is a valuable and strategically important intermediate in medicinal chemistry. Its efficient synthesis opens the door to the large-scale production of 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine and its derivatives. The potential of this triazolopyridine scaffold as a core for novel bromodomain inhibitors warrants further investigation. Future research should focus on the biological evaluation of 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine, including its binding affinity for various bromodomains and its cellular activity. Structure-activity relationship (SAR) studies, facilitated by the synthetic accessibility of this scaffold, will be crucial in optimizing its potency, selectivity, and drug-like properties, with the ultimate goal of developing novel therapeutics for cancer and other diseases.
References
- 1. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 5-Bromo-3,4-dimethylpyridin-2-amine for Advanced Drug Discovery
For Immediate Release
In the intricate landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of 5-Bromo-3,4-dimethylpyridin-2-amine, a versatile pyridine derivative that serves as a crucial building block in the creation of complex, biologically active molecules. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical properties, synthesis, and its significant role as an intermediate in the pharmaceutical industry.
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry. The following table summarizes its key quantitative data.
| Property | Value |
| CAS Number | 374537-97-0 |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| Melting Point | 133-135°C |
| Boiling Point | 278.2°C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
| Flash Point | 122.0 ± 25.9 °C |
| Water Solubility | Insoluble |
| Refractive Index | 1.603 |
| PSA (Polar Surface Area) | 38.9 Ų |
| XLogP3 | 1.9 |
Data sourced from publicly available chemical databases.[1]
Synthesis and Experimental Protocols
A novel and efficient process for the preparation of this compound has been developed, which minimizes the formation of byproducts and is suitable for large-scale manufacturing.[2] The synthesis involves the selective methylation of a dibrominated precursor.
Key Synthesis Reaction
The core of the synthesis is the replacement of a bromo substituent with a methyl group on a pyridine ring. The process starts from 2-amino-3,5-dibromo-4-methylpyridine and utilizes a nickel or palladium catalyst.[2]
References
Technical Guide: Physical and Chemical Properties of 5-Bromo-3,4-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the solid form of 5-Bromo-3,4-dimethylpyridin-2-amine, a key intermediate in pharmaceutical synthesis. This document includes a summary of its physical characteristics, a detailed representative synthetic protocol, and an illustration of a relevant biological signaling pathway where its derivatives play a crucial role.
Core Physical Properties
This compound, also known by its alternative name 2-Amino-5-bromo-3,4-dimethylpyridine and identified by the CAS number 374537-97-0, is a solid compound at room temperature. Its primary physical characteristics are summarized in the table below.
| Property | Value | Source |
| Appearance | Pale brown to brown crystals or crystalline powder | [1] |
| Melting Point | 129.0 - 138.0 °C | [1] |
| Solubility | Insoluble in water | [2] |
| Boiling Point | Data not available | |
| Density | Data not available |
Experimental Protocols
Representative Synthesis of a Brominated Aminopyridine Derivative
This protocol describes the synthesis of 2-Amino-5-bromo-4-methylpyridine via the bromination of 2-Amino-4-methylpyridine.
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filtration apparatus
Procedure: [3]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the resulting solution in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of N-Bromosuccinimide (NBS) in DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to 20°C and continue stirring for 8-10 hours.
-
Work-up and Isolation: Upon completion of the reaction, pour the mixture into water. A brown solid will precipitate. Collect the solid by filtration using a Büchner funnel and wash it thoroughly with water.
-
Purification: Wash the collected brown solid with 164 ml of acetonitrile. Filter the solid again and dry it under a vacuum to yield the final product, 2-Amino-5-bromo-4-methylpyridine.
Biological Significance and Signaling Pathway
This compound and its analogs are significant in medicinal chemistry as they serve as crucial building blocks for the synthesis of various kinase inhibitors.[4] Notably, derivatives of the closely related compound 2-Amino-5-bromo-4-methylpyridine are utilized in the development of inhibitors for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.[4]
The overexpression of PLK4 is implicated in tumorigenesis, making it a promising target for anticancer drugs.[5][6] The inhibition of PLK4 can disrupt the cell cycle and induce apoptosis in cancer cells. One of the signaling pathways affected by PLK4 activity is the p38/p53/p21 pathway. Inhibition of PLK4 can lead to the activation of this pathway, resulting in G1 phase cell cycle arrest.[5]
Below is a diagram illustrating the simplified signaling pathway involving PLK4 and the point of inhibition by compounds derived from intermediates like this compound.
Caption: PLK4 signaling pathway and the mechanism of its inhibition.
References
- 1. 2-Amino-5-bromo-3,4-dimethylpyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Amino-5-bromo-3,4-dimethylpyridine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-Bromo-3,4-dimethylpyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for the compound 5-Bromo-3,4-dimethylpyridin-2-amine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines predicted solubility characteristics based on structurally related compounds and provides a detailed, generalized experimental protocol for determining its solubility in various solvents. This guide is intended to support research and development activities by providing a foundational understanding and a practical framework for laboratory investigation.
Predicted Solubility of this compound
Based on the chemical structure, which includes a polar aminopyridine ring and non-polar bromo and methyl groups, this compound is expected to exhibit a range of solubilities in common laboratory solvents. The presence of the amino group suggests that the solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt. For analogous bromo-pyridine derivatives, solubility is often enhanced in polar aprotic solvents.[1] The following table summarizes the predicted solubility of this compound.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The presence of the hydrophobic bromo and dimethyl groups is likely to limit aqueous solubility. Solubility is expected to increase at a lower pH.[1] |
| Ethanol | Moderate | As a polar protic solvent, ethanol should be a reasonably good solvent for this compound. |
| Methanol | Moderate to High | Methanol, being more polar than ethanol, is expected to be a good solvent. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent and is expected to be an effective solvent for this compound.[1] |
| Acetone | Moderate | Acetone's moderate polarity should allow for reasonable dissolution of the compound. |
| Dichloromethane (DCM) | Moderate | As a solvent of intermediate polarity, DCM is likely to be a suitable solvent. |
| Hexane | Low | Due to the polar nature of the aminopyridine ring, the compound is expected to have poor solubility in non-polar aliphatic hydrocarbons. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of finding the saturation point of the compound in a given solvent at a specific temperature.[2][3][4]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is to ensure that a saturated solution is achieved.
-
Securely cap the vials and place them in a constant temperature bath (e.g., 25 °C).
-
Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial to remove any undissolved particles. The filtration step should be performed quickly to minimize solvent evaporation.
-
-
Quantification:
-
Accurately determine the mass of the collected filtrate.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound will be necessary for accurate quantification.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as mg/mL or mol/L, calculated from the quantified concentration in the saturated solution.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for determining the solubility of a solid compound.
Biological Context and Signaling Pathways
While specific signaling pathways for this compound are not yet elucidated in published literature, substituted aminopyridines are known to interact with various biological targets. For instance, 4-aminopyridine is a known potassium channel blocker that has been shown to influence signaling pathways such as the ERK1/2 pathway.[6] Derivatives of aminopyridines are also being investigated for their potential as kinase inhibitors.[7] Further research is required to determine the specific biological activities and associated signaling pathways of this compound.
The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, which is a common target for pyridine-based kinase inhibitors.[7]
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.ws [chem.ws]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for 5-Bromo-3,4-dimethylpyridin-2-amine: An Application Note for Researchers
Abstract
This application note provides a detailed protocol for the synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine, a key intermediate in the development of novel pharmaceuticals. The described method is based on a robust process that minimizes the production of side products and is adaptable for large-scale manufacturing.[1] This document is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, offering a comprehensive guide to the preparation and purification of this important building block.
Introduction
This compound is a crucial heterocyclic intermediate used in the synthesis of a wide range of biologically active molecules. Its structural features allow for further functionalization, making it a valuable component in the design of novel therapeutic agents. The protocol detailed herein describes a multi-step synthesis that has been optimized for yield and purity, ensuring a reliable supply of this compound for research and development purposes.
Reaction Scheme
The synthesis of this compound proceeds through a multi-step pathway, beginning with the protection of the amino group of a di-brominated precursor, followed by a nickel-catalyzed methylation and subsequent deprotection.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. The use of a Nickel catalyst in the methylation step has been shown to provide a significantly higher yield compared to a Palladium catalyst.[1]
| Step | Intermediate/Product | Catalyst | Yield | Purity (AP) | Starting Material Consumed |
| 2 | (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide | (dppp)NiCl₂ | 91.7% | >95% | Complete (<0.05 AP) |
| 2 | (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide | Pd Catalyst | 28.2% | Lower | Incomplete (52.5 AP) |
AP = Area Percentage by HPLC analysis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Step 1: Synthesis of (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide
-
Reaction Setup: In a suitable reactor, charge 2-amino-3,5-dibromo-4-methylpyridine.
-
Reagent Addition: Add dimethylformamide-dimethylacetal (DMF-DMA).
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until completion.
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the product. This may involve removal of the solvent under reduced pressure and purification by crystallization or chromatography.
Step 2: Synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide
-
Reaction Setup: To a 250-mL reactor under a nitrogen atmosphere, add (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (3.00 g, 9.35 mmol) and (dppp)NiCl₂ (261 mg, 0.467 mmol).[1]
-
Reagent Addition: Add a solution of the methylating agent.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature. The progress of the reaction should be monitored until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, the mixture is quenched and the product is extracted. The crude product can be purified by methods such as chromatography or crystallization from a suitable solvent system like acetonitrile/water, acetone/water, or tetrahydrofuran/water at approximately 0 °C.[1]
Step 3: Synthesis of this compound
-
Reaction Setup: In a 40-mL scintillation vial equipped with a magnetic stir bar, place the crude (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide (2.87 g, 11.2 mmol).[1]
-
Reagent Addition: Add hydroxylamine-O-sulfonic acid (2.00 g, 16.8 mmol).[1]
-
Reaction Conditions: The reaction is typically stirred at room temperature. Monitor the reaction for the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, the reaction is worked up by adding a base to adjust the pH, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the final product. The product can be further purified by crystallization or chromatography if necessary.
Safety Precautions
Standard laboratory safety procedures should be followed at all times. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The use of a nickel catalyst in the key methylation step is crucial for achieving high yields and minimizing by-product formation. This detailed guide should enable researchers to successfully prepare this valuable intermediate for their drug discovery and development programs.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3,4-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1][2] These motifs are of paramount importance in medicinal chemistry and drug development, frequently appearing in the core structures of pharmacologically active molecules.[3][4] 5-Bromo-3,4-dimethylpyridin-2-amine is a valuable building block, providing a platform for the synthesis of novel 5-aryl-3,4-dimethylpyridin-2-amine derivatives. These products are of significant interest for screening in drug discovery programs, particularly in oncology and inflammatory diseases.[4]
A notable challenge in the Suzuki coupling of aminopyridines is the potential for the basic amino group to inhibit the palladium catalyst.[3][5] However, carefully selected conditions, including the appropriate choice of catalyst, ligand, and base, can overcome this issue to afford high yields of the desired coupled products.[3] While specific literature on this compound is limited, robust protocols can be adapted from structurally analogous substrates, such as 5-bromo-2-methylpyridin-3-amine.[6][7]
This document provides detailed application notes and experimental protocols for performing Suzuki coupling reactions with this compound and various arylboronic acids.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form a new carbon-carbon bond.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Summary of Reaction Conditions
The selection of catalyst, base, and solvent is critical for the success of the Suzuki coupling reaction. Below is a summary of typical conditions adapted from protocols for structurally similar aminopyridines.[6][7][8]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / P(t-Bu)₃ |
| Catalyst Loading | 2-5 mol% | 2-5 mol% | 1-3 mol% |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ or KF |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | DMF / H₂O | Toluene or THF |
| Temperature | 85-95 °C | 100-120 °C | 50-100 °C |
| Reaction Time | 12-18 hours | 8-16 hours | 12-24 hours |
| Typical Yields | Moderate to Good | Moderate to Good | Moderate to Good |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous aminopyridine substrates and are expected to be effective for this compound.[4][6][7]
Protocol 1: Using Pd(PPh₃)₄ and K₃PO₄
This protocol is based on the successful coupling of the analogous 5-bromo-2-methylpyridin-3-amine.[6][7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst. Subsequently, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 85–95 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 to 18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 5-aryl-3,4-dimethylpyridin-2-amine product.
-
Visualizing the Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the Suzuki coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.[1][2]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Aryl-Pyridin-Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-pyridin-amine derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery. The core of this synthetic approach lies in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling for the formation of the C-C bond and the Buchwald-Hartwig amination for the C-N bond.
Introduction
5-Aryl-pyridin-amine derivatives are prevalent structural motifs in a wide range of biologically active compounds, including kinase inhibitors for oncology and inflammatory diseases.[1] The pyridine ring serves as a privileged scaffold in medicinal chemistry, and the introduction of an aryl group at the 5-position, along with an amino group, allows for diverse structural modifications to modulate pharmacological properties.[2] This document outlines two primary palladium-catalyzed methodologies for the synthesis of these valuable compounds.
Strategic Approaches:
-
Suzuki-Miyaura Coupling followed by Buchwald-Hartwig Amination: This strategy involves the initial formation of a 5-aryl-halopyridine intermediate via Suzuki-Miyaura coupling of a dihalopyridine, followed by the introduction of the amine functionality through a Buchwald-Hartwig amination.
-
Buchwald-Hartwig Amination followed by Suzuki-Miyaura Coupling: This approach begins with the amination of a halo-aminopyridine, followed by the arylation at the 5-position using a Suzuki-Miyaura cross-coupling reaction. The choice of strategy often depends on the availability of starting materials and the functional group tolerance of the substrates.
Core Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[3] It typically involves the reaction of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Pyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 2 | 6-Bromopyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100-110 | 12-24 | Good to Excellent |
| 3 | 2-Bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/H₂O | 85-90 | 8-12 | Good |
| 4 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | High |
Note: Yields are generalized from literature and can vary based on specific substrates and reaction scale.[3][4]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or pseudohalides.[5] This reaction is known for its broad substrate scope and functional group tolerance.[6]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Data Presentation: Typical Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Pyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Good |
| 2 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2-5) | BINAP (3-7.5) | NaOtBu | Toluene | 100-110 | 12-24 | High |
| 3 | 4-(Pyridin-3-yl)pyrimidin-2-amine | Arylbromide | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOtBu | Toluene | Reflux | 8 | 27-82 |
| 4 | 2-Amino-5-bromo-4-methylpyridine | Various amines | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12-24 | Good to Excellent |
Note: Yields are generalized from literature and can vary based on specific substrates and reaction scale.[6][7][8][9]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of 5-Aryl-2-methylpyridin-3-amine
This protocol is adapted from a procedure for the synthesis of novel pyridine derivatives.[4]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 mixture) via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methylpyridin-3-amine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Substituted 5-Aryl-pyridin-amines
This protocol provides a general procedure for the amination of a 5-aryl-halopyridine.
Materials:
-
5-Aryl-halopyridine (e.g., 5-aryl-2-bromopyridine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the 5-aryl-halopyridine, palladium catalyst, phosphine ligand, and base to a dry Schlenk flask or sealed tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Signaling Pathway Context: Kinase Inhibition
Many 5-aryl-pyridin-amine derivatives are developed as kinase inhibitors. The diagram below illustrates a simplified, conceptual signaling pathway where such an inhibitor might act.
Caption: Conceptual signaling pathway illustrating kinase inhibition.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst/Ligand: The choice of ligand is critical. For electron-rich or sterically hindered substrates, bulkier, electron-rich phosphine ligands (e.g., XPhos, RuPhos) may be beneficial.[7] Ensure the catalyst is active and not degraded.
-
Base: The strength and solubility of the base are important. For less reactive substrates, a stronger base like LiHMDS or Cs₂CO₃ may be required.[7] Ensure the base is fresh and anhydrous.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[7] Ensure proper Schlenk or glovebox techniques are used.
-
Solvent: Solvents must be anhydrous and degassed.
-
-
Side Reactions:
-
Homocoupling: Homocoupling of the boronic acid can occur. This can sometimes be minimized by adjusting the reaction temperature or the rate of addition of the reactants.
-
Dehalogenation: Reduction of the aryl halide can be a side reaction. This may be influenced by the solvent and the presence of water.
-
By following these protocols and considering the optimization strategies, researchers can effectively synthesize a wide range of 5-aryl-pyridin-amine derivatives for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Nickel-Catalyzed Synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3,4-dimethylpyridin-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds. The development of efficient and cost-effective synthetic routes to this molecule is of significant interest to the drug development industry. Traditional palladium-catalyzed cross-coupling reactions, while effective, often rely on expensive and precious metal catalysts. This application note details a robust and high-yield protocol for the synthesis of this compound utilizing a more economical nickel catalyst. The described method offers advantages in terms of yield and impurity profile compared to palladium-based approaches, making it a scalable and industrially viable process.[1]
Logical Overview of the Synthesis
The synthesis of this compound is achieved through a multi-step process starting from 2-amino-3,5-dibromo-4-methylpyridine. The key transformation involves a nickel-catalyzed methylation to introduce the second methyl group onto the pyridine ring.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for the key steps in the nickel-catalyzed synthesis of this compound, based on the process described in patent WO2024015825A1.[1]
Protocol 1: Synthesis of (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (Amine Protection)
-
Reagents and Materials:
-
2-Amino-3,5-dibromo-4-methylpyridine
-
1,1-dimethoxy-N,N-dimethylmethanamine
-
Suitable solvent (e.g., Toluene)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a reaction vessel purged with inert gas, dissolve 2-amino-3,5-dibromo-4-methylpyridine in the chosen solvent.
-
Add 1,1-dimethoxy-N,N-dimethylmethanamine to the solution.
-
Heat the reaction mixture and stir for a sufficient time to ensure complete conversion.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and isolate the product, (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide. Purification may be performed by crystallization or chromatography if necessary.
-
Protocol 2: Nickel-Catalyzed Synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide
-
Reagents and Materials:
-
(E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide
-
Bis(1,3-bis(diphenylphosphino)propane)nickel(II) chloride ((dppp)NiCl₂)
-
Methyl zinc compound (e.g., dimethylzinc or a combination of anhydrous zinc bromide and a Grignard reagent)
-
Anhydrous solvent (e.g., THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide and (dppp)NiCl₂.[1]
-
Add the anhydrous solvent to dissolve the reagents.
-
Slowly add the methyl zinc compound to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction carefully (e.g., with aqueous ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide.
-
Protocol 3: Hydrolysis to this compound
-
Reagents and Materials:
-
Crude (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide
-
Hydroxylamine-O-sulfonic acid
-
Suitable solvent
-
Magnetic stir bar
-
-
Procedure:
-
In a reaction vessel, combine the crude (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide and hydroxylamine-O-sulfonic acid in a suitable solvent.[1]
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by a suitable analytical method.
-
Upon completion, work up the reaction mixture by adjusting the pH and extracting the product with an organic solvent.
-
Purify the final product, this compound, by crystallization or column chromatography.
-
Data Presentation
The use of a nickel catalyst in the methylation step demonstrates a significant improvement in yield and a reduction in byproducts compared to a similar process using a palladium catalyst.[1]
| Catalyst System | Starting Material Consumption | Product Area Percent (AP) | Side Product Area Percent (AP) |
| Nickel Catalyst | <0.05% | 91.7% | <8.5% |
| Palladium Catalyst | 52.5% | 28.2% | ~19.3% |
Data sourced from patent WO2024015825A1, comparing the synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide.[1]
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of this compound.
References
Application Notes and Protocols: 5-Bromo-3,4-dimethylpyridin-2-amine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
Introduction
5-Bromo-3,4-dimethylpyridin-2-amine is a strategically functionalized heterocyclic compound with significant potential as a scaffold in the discovery of novel kinase inhibitors. The pyridine core is a well-established "privileged" structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of a wide range of protein kinases. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of aryl and heteroaryl moieties. The 2-amino group is a key pharmacophoric feature, often forming critical hydrogen bond interactions with the hinge region of the kinase. The methyl groups at the 3- and 4-positions can provide favorable hydrophobic interactions and influence the overall conformation of the inhibitor, potentially enhancing potency and selectivity.
This document provides detailed application notes and generalized experimental protocols for the use of this compound and its analogs in the synthesis and evaluation of kinase inhibitors.
Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The primary synthetic utility of this compound in the context of kinase inhibitor development lies in its reactivity in palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures that are common motifs in potent kinase inhibitors.
Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the Suzuki-Miyaura coupling of a bromo-aminopyridine derivative with an arylboronic acid. This reaction is fundamental for creating a library of analogs with diverse substitutions.[1][2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 eq)
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0 - 3.0 eq)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or microwave vial
-
Inert gas (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (0.05 eq).
-
Add the degassed solvent mixture (e.g., for a 1 mmol scale, use 5 mL of the 4:1 1,4-dioxane/water mixture).
-
Stir the reaction mixture at a temperature ranging from 80-100 °C. The reaction can also be performed in a microwave reactor for shorter reaction times.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.
Biological Evaluation of Synthesized Inhibitors
The newly synthesized compounds should be evaluated for their ability to inhibit the activity of target kinases. A common method for this is an in vitro kinase inhibition assay.
Protocol 2: Generalized In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase using a luminescence-based assay.
Materials:
-
Synthesized inhibitor compounds
-
Target kinase
-
Kinase substrate (e.g., a specific peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase enzyme, the kinase substrate, and the serially diluted inhibitor compounds. Include appropriate controls (no inhibitor, no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the detection reagents from the assay kit, following the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader. The signal will be inversely proportional to the extent of kinase inhibition.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
Data Presentation: Inhibitory Activity of Representative Kinase Inhibitors
Table 1: Inhibitory Activity of Aminopyridine-Based Kinase Inhibitors against Various Kinases
| Compound ID | Building Block Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Compound A | 2-Aminopyridine | CDK8 | 46 | [3] |
| Compound B | Aminopyridine | Nek2 | 120 | [4] |
| Compound C | 2-Aminopyridine | ALK (wild-type) | 19 | [5] |
| Compound D | 2-Aminopyridine | ALK (L1196M mutant) | 45 | [5] |
| Compound E | 2-Aminopyridine | ALK (G1202R mutant) | 22 | [5] |
| Compound F | Aminopyrimidine | PLK4 | 6.7 | [6] |
Table 2: Antiproliferative Activity of Representative Aminopyridine-Based Inhibitors in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Compound C | Karpas-299 | Anaplastic Large Cell Lymphoma | ~40 | [5] |
| Compound G | MV-4-11 | Acute Myeloid Leukemia | - | [7] |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the Anaplastic Lymphoma Kinase (ALK) signaling pathway, a common target for kinase inhibitors derived from aminopyridine scaffolds.[2]
Caption: Simplified ALK Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and biological evaluation of kinase inhibitors using this compound as a starting material.
Caption: General Workflow for Kinase Inhibitor Synthesis and Evaluation.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. recipharm.com [recipharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Electrophilic Bromination of Dimethylpyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the electrophilic ring bromination of various dimethylpyridine (lutidine) isomers. The protocols outlined below are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
Introduction
Electrophilic bromination of dimethylpyridines is a key synthetic transformation for the introduction of a bromine atom onto the pyridine ring. This functionalization provides a versatile handle for further chemical modifications, making brominated dimethylpyridines valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The regioselectivity of the bromination is governed by the directing effects of the two methyl groups and the inherent electronic properties of the pyridine ring.
General Safety Precautions
Working with Bromine and Pyridine Derivatives Requires Strict Adherence to Safety Protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[1]
-
Ventilation: All manipulations involving bromine and pyridine derivatives must be conducted in a well-ventilated chemical fume hood to avoid inhalation of toxic and corrosive vapors.[1]
-
Handling Liquid Bromine: Bromine is highly corrosive and toxic. Handle with extreme care. Use a syringe or cannula for transfers. Have a bromine spill kit readily available, which typically includes a neutralizing agent like sodium thiosulfate solution.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Brominated organic waste should be collected in a designated, properly labeled container.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Experimental Protocols
Electrophilic Bromination of 2,6-Dimethylpyridine to 3-Bromo-2,6-dimethylpyridine
This protocol describes the bromination of 2,6-dimethylpyridine at the 3-position using bromine and a Lewis acid catalyst.
Materials:
-
2,6-Dimethylpyridine (2,6-Lutidine)
-
Bromine (Br₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (0.07 mol) and potassium bromide (0.01 mol) in a round-bottom flask, slowly add 2,6-dimethylpyridine (0.054 mol) at room temperature under a nitrogen atmosphere.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Heat the reaction mixture to 120°C.
-
Slowly add bromine (0.07 mol) dropwise over approximately 1 hour.
-
Maintain the reaction mixture at 120°C with continuous stirring for 26 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-bromo-2,6-dimethylpyridine.
Electrophilic Bromination of 3,5-Dimethylpyridine
The direct electrophilic bromination of 3,5-dimethylpyridine can be challenging due to the deactivating effect of the pyridine nitrogen. Alternative methods often involve multi-step syntheses. One approach involves the Sandmeyer reaction from 4-amino-3,5-dimethylpyridine. A more direct, albeit lower-yielding, approach involves high-temperature bromination.
Materials:
-
3,5-Dimethylpyridine (3,5-Lutidine)
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Ice
-
Sodium carbonate (Na₂CO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylpyridine (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80°C for 12 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the brominated product(s). The primary products are expected to be 2-bromo-3,5-dimethylpyridine and 4-bromo-3,5-dimethylpyridine.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Electrophilic Bromination of Dimethylpyridines.
| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2,6-Dimethylpyridine | Br₂ | AlCl₃/KBr | 120 | 26 | 3-Bromo-2,6-dimethylpyridine | Moderate | Adapted from[2] |
| 4-Methylpyridine | Br₂ | AlCl₃/KBr | 120 | 26 | 3-Bromo-4-methylpyridine | 57 | [2] |
| 2-Methylpyridine | Br₂ | AlCl₃ | 100 | 0.5 | 3-Bromo-2-methylpyridine | 12 | [3] |
| 3,5-Dimethylpyridine | NBS | H₂SO₄ | 80 | 12 | 2-Bromo- & 4-Bromo-3,5-dimethylpyridine | Low to Moderate | General procedure |
Table 2: Spectroscopic Data for Selected Bromodimethylpyridines.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | Solvent | Reference |
| 3-Bromo-2-methylpyridine | C₆H₆BrN | 172.02 | 2.67 (s, 3H), 6.98-7.03 (m, 1H), 7.78-7.82 (m, 1H), 8.40-8.44 (m, 1H) | CDCl₃ | [3] |
| 3-Bromo-2,6-dimethylpyridine | C₇H₈BrN | 186.05 | Not explicitly found | - | - |
| 4-Bromo-2,6-dimethylpyridine | C₇H₈BrN | 186.05 | 2.82 (s, 6H), 7.5 (s, 2H) (Predicted) | CDCl₃ | [4] |
| 5-Bromo-2-methylpyridin-3-amine | C₆H₇BrN₂ | 187.04 | 7.8 (s, 1H), 7.38 (s, 1H), 2.6 (s, 3H) | CDCl₃ | [3] |
Mechanism and Workflow Diagrams
General Mechanism of Electrophilic Bromination of a Dimethylpyridine
The electrophilic bromination of a dimethylpyridine proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is first polarized by a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), generating a more potent electrophile. The π-electron system of the pyridine ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the brominated product. The regioselectivity is influenced by the electron-donating methyl groups, which activate the ortho and para positions, and the electron-withdrawing nitrogen atom, which deactivates the ring, particularly at the ortho and para positions relative to it.
References
- 1. CAS 5093-70-9: 4-Bromo-2,6-dimethylpyridine | CymitQuimica [cymitquimica.com]
- 2. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis method of 2, 6-dimethyl-4-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. 4-Bromo-2,6-dimethylpyridine, CAS No. 5093-70-9 - iChemical [ichemical.com]
Application Notes and Protocols for the Large-Scale Manufacturing of 5-Bromo-3,4-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocols for the large-scale synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine, a key intermediate in pharmaceutical development. The described process is a multi-step synthesis adapted for manufacturing, emphasizing efficiency and scalability. The synthesis involves the preparation of a key intermediate, 2-amino-3,5-dibromo-4-methylpyridine, followed by a protection-methylation-deprotection sequence to regioselectively install a methyl group at the 3-position of the pyridine ring.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its structural features allow for further functionalization, making it a crucial component in drug discovery and development. The manufacturing process outlined below is designed to be robust, scalable, and to minimize the formation of impurities, ensuring a high-quality final product.
Overall Synthesis Workflow
The large-scale manufacturing process for this compound can be summarized in the following four main stages:
-
Synthesis of the Starting Material: Preparation of 2-amino-3,5-dibromo-4-methylpyridine.
-
Protection of the Amino Group: Formation of (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.
-
Nickel-Catalyzed Selective Methylation: Regioselective replacement of the 3-bromo substituent with a methyl group.
-
Deprotection of the Amino Group: Removal of the formimidamide protecting group to yield the final product.
Applications of 5-Bromo-3,4-dimethylpyridin-2-amine in the Synthesis of Advanced Agrochemicals
Introduction
5-Bromo-3,4-dimethylpyridin-2-amine is a key heterocyclic building block that has garnered significant interest in the agrochemical industry. Its unique substitution pattern, featuring a reactive bromine atom and a nucleophilic amino group on a dimethylpyridine scaffold, makes it a versatile precursor for the synthesis of a diverse range of complex molecules with potent biological activities. This intermediate is particularly valuable in the development of next-generation herbicides and fungicides, offering a robust platform for the creation of novel active ingredients that can address the growing challenges of resistance and the need for more selective and environmentally benign crop protection solutions.
The primary application of this compound in agrochemical synthesis lies in its role as a precursor to 6-bromo-7,8-dimethyl-[1]triazolo[1,5-a]pyridine. This subsequent intermediate serves as a cornerstone for the construction of various agrochemically active compounds, particularly those belonging to the triazolopyridine class of herbicides. These herbicides are known to act as inhibitors of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its conversion to the pivotal intermediate, 6-bromo-7,8-dimethyl-[1]triazolo[1,5-a]pyridine. Furthermore, it outlines a representative synthesis of a potential herbicidal compound from this intermediate, highlighting the utility of this chemical scaffold in modern agrochemical discovery.
Application Notes
The strategic importance of this compound is underscored by its efficient conversion to a triazolopyridine core structure. The bromine atom at the 6-position of the resulting 6-bromo-7,8-dimethyl-[1]triazolo[1,5-a]pyridine is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This reactivity allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents, enabling the fine-tuning of the molecule's herbicidal activity, selectivity, and physicochemical properties.
The 7,8-dimethyl substitution on the triazolopyridine ring is crucial for optimizing the interaction of the final herbicide with the target enzyme, acetolactate synthase (ALS). By inhibiting ALS, these herbicides disrupt the synthesis of essential amino acids (valine, leucine, and isoleucine), leading to the cessation of plant growth and eventual death of susceptible weed species. The development of novel ALS-inhibiting herbicides from this scaffold is a key strategy to manage weeds that have developed resistance to existing herbicide classes.
Experimental Protocols
I. Synthesis of this compound
A novel and efficient synthesis of this compound has been developed, focusing on minimizing side product formation and adaptability to large-scale manufacturing. The process involves the methylation of a dibrominated precursor in the presence of a nickel catalyst.
Reaction Scheme:
Materials:
-
2-amino-3,5-dibromo-4-methylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Methyl zinc reagent (e.g., methylzinc chloride)
-
Nickel catalyst (e.g., NiCl2(dppp))
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of the formimidamide intermediate: 2-amino-3,5-dibromo-4-methylpyridine is reacted with DMF-DMA to protect the amino group and form N'-(5-bromo-3-bromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.
-
Nickel-catalyzed methylation: The formimidamide intermediate is dissolved in THF, and a nickel catalyst (e.g., NiCl2(dppp)) is added. A methyl zinc reagent is then added portion-wise at a controlled temperature. The reaction is monitored by HPLC until completion.
-
Hydrolysis: Upon completion of the methylation, the reaction mixture is quenched, and the formimidamide group is hydrolyzed using aqueous hydrochloric acid to yield this compound.
-
Work-up and Purification: The product is isolated by extraction and purified by crystallization or column chromatography.
II. Synthesis of 6-bromo-7,8-dimethyl-[1]triazolo[1,5-a]pyridine
This protocol describes the cyclization of this compound to form the key triazolopyridine intermediate.
Reaction Scheme:
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydroxylamine-O-sulfonic acid
-
Solvent (e.g., Acetonitrile)
Procedure:
-
This compound is dissolved in acetonitrile.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is added to the solution, and the mixture is stirred.
-
Hydroxylamine-O-sulfonic acid is added portion-wise, and the reaction is heated to reflux.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Quantitative Data
| Reaction Step | Catalyst | Starting Material Conversion (%) | Product Yield (%) | Key Side Products (%) | Reference |
| Methylation of Formimidamide Intermediate | NiCl2(dppp) | >99 | 91.7 (AP) | <8.5 (AP) | WO2024015825A1 |
| Methylation of Formimidamide Intermediate | Pd catalyst | 47.5 | 28.2 (AP) | ~19.3 (AP) | WO2024015825A1 |
*AP = Area Percentage by HPLC
Visualizations
Caption: Synthetic workflow from the starting material to a final triazolopyridine herbicide.
References
Application Notes and Protocols for 5-Bromo-3,4-dimethylpyridin-2-amine in Novel Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-3,4-dimethylpyridin-2-amine as a key building block in the synthesis of novel kinase inhibitors, with a primary focus on its application in the development of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors. This document offers detailed experimental protocols, quantitative biological data for representative compounds, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The Role of this compound in Kinase Inhibitor Discovery
This compound is a strategically functionalized pyridine derivative that serves as a versatile scaffold in medicinal chemistry. The presence of a bromine atom at the 5-position provides a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The 2-amino group is a critical pharmacophoric feature, often involved in hydrogen bonding interactions with the hinge region of the kinase active site. The two methyl groups at the 3- and 4-positions can provide advantageous steric and electronic properties, contributing to the potency and selectivity of the final inhibitor.
This scaffold has shown particular promise in the development of inhibitors for TAK1, a serine/threonine kinase that is a central mediator in inflammatory and immune signaling pathways. Dysregulation of TAK1 activity is implicated in a variety of diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target.
Application: Development of TAK1 Inhibitors
Derivatives of this compound can be elaborated into potent and selective TAK1 inhibitors. The general structure of these inhibitors often involves the coupling of a substituted aryl or heteroaryl moiety at the 5-position of the pyridine ring.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a representative TAK1 inhibitor synthesized from a brominated aminopyridine scaffold. It is important to note that while the specific synthesis of this exact compound from this compound is not explicitly detailed in the public domain, its structure represents a class of compounds accessible from this starting material.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Takinib | TAK1 | 13 | Biochemical |
| IRAK4 | >170 | Biochemical |
Data compiled from publicly available research.
Signaling Pathway: TAK1 in Inflammatory Response
TAK1 is a key signaling node that integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as Toll-like receptor (TLR) ligands. Upon activation, TAK1 phosphorylates and activates downstream kinases, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of genes involved in inflammation, immunity, and cell survival. Inhibition of TAK1 can therefore block these pro-inflammatory signaling cascades.
Caption: TAK1 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Protocol 1: Generalized Synthesis of a TAK1 Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of a TAK1 inhibitor precursor from this compound using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes, and other necessary solvents
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the desired coupled product.
Caption: Generalized Experimental Workflow for Suzuki Coupling.
Protocol 2: In Vitro TAK1 Kinase Inhibition Assay (Luminescent)
This protocol provides a general method for determining the in vitro potency of synthesized compounds against TAK1 kinase using a commercially available luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the TAK1/TAB1 enzyme, the kinase substrate, and the inhibitor solution. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for In Vitro Luminescent Kinase Assay.
Disclaimer: These protocols are intended as a general guide. Specific reaction conditions and assay parameters may need to be optimized for individual compounds and targets. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Amino-5-Bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromopyridine derivatives are valuable building blocks in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a wide range of biologically active compounds. Traditional methods for the synthesis of these compounds often involve harsh reaction conditions, long reaction times, and the use of metal catalysts, which can lead to the formation of impurities and pose environmental concerns.[1] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations by dramatically reducing reaction times, improving yields, and often leading to cleaner reaction profiles.[1]
This document provides detailed protocols for the efficient synthesis of 3-amino-5-bromopyridine derivatives via a microwave-assisted approach, primarily focusing on the direct nucleophilic aromatic substitution of 3,5-dibromopyridine with aliphatic amines. A comparative protocol for the microwave-assisted Buchwald-Hartwig amination is also presented as an alternative catalytic approach.
Microwave-Assisted Direct Amination of 3,5-Dibromopyridine
This method offers a facile and rapid route to 3-amino-5-bromopyridine derivatives by reacting 3,5-dibromopyridine with an excess of an aliphatic amine under microwave irradiation. This approach avoids the need for metal catalysts or strong bases.[1]
General Reaction Scheme
Caption: General reaction for direct amination.
Experimental Data
The following table summarizes the reaction conditions and yields for the synthesis of various 3-amino-5-bromopyridine derivatives using the microwave-assisted direct amination method.
| Amine | Product | Temperature (°C) | Time | Yield (%) |
| Pyrrolidine | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 180 | 30 min | 55 |
| Diethylamine | 5-Bromo-3-(diethylamino)pyridine | 180 | 8 h | 20 |
Data sourced from HETEROCYCLES, Vol. 83, No. 4, 2011.[1]
Detailed Experimental Protocol
Materials:
-
3,5-Dibromopyridine
-
Selected aliphatic amine (e.g., pyrrolidine, diethylamine)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Microwave reactor (e.g., CEM Discover)
-
Microwave reaction vessel (80 mL)
-
Silica gel for flash chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine (e.g., 5.14 g, 21.7 mmol) and the aliphatic amine (10 equivalents, e.g., for pyrrolidine: 14.97 g, 210.9 mmol).[1]
-
Add a solvent mixture of toluene and 1-methyl-2-pyrrolidinone (NMP) in a 2:1 ratio (e.g., 8.2 mL of toluene and 4.1 mL of NMP).[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 180 °C for the specified time (see table above) with a microwave power of 300 watts.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel flash chromatography using an appropriate eluent system.
-
Further crystallization from a suitable solvent can be performed to obtain the pure compound.[1]
Alternative Method: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method can be adapted for microwave synthesis and is particularly useful for a broader range of amines, including those that may be less reactive under direct amination conditions.
General Reaction Scheme
Caption: General Buchwald-Hartwig amination.
General Experimental Protocol (Adapted from literature)
This is a general procedure and may require optimization for specific substrates.
Materials:
-
3,5-Dibromopyridine (1.0 equiv)
-
Amine (1.2 - 2.2 equiv)[3]
-
Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)[3]
-
Phosphine ligand (e.g., XPhos, 7-10 mol%)[3]
-
Base (e.g., t-BuONa, 2.2-2.5 equiv)[3]
-
Anhydrous toluene
-
Microwave reaction vial
-
Standard laboratory glassware for inert atmosphere techniques and purification
Procedure:
-
To a microwave reaction vial under an inert atmosphere (e.g., argon), add 3,5-dibromopyridine, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed toluene, followed by the amine.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature typically ranging from 130-150 °C for 10-30 minutes.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the catalyst.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives.
Caption: General experimental workflow.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the preparation of 3-amino-5-bromopyridine derivatives. The direct amination of 3,5-dibromopyridine is a straightforward, catalyst-free approach suitable for various aliphatic amines. For a broader substrate scope, the microwave-assisted Buchwald-Hartwig amination offers a robust catalytic alternative. These protocols can be readily adapted for library synthesis and lead optimization efforts in drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Bromo-3,4-dimethylpyridin-2-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: A recently developed process involves a multi-step synthesis starting from 2-amino-3,5-dibromo-4-methylpyridine. This pathway includes protecting the amine group, followed by a nickel-catalyzed methylation to replace the 3-bromo substituent with a methyl group, and a final hydrolysis step to yield the desired product.[1] This method is designed to be high-yield and adaptable for large-scale manufacturing while minimizing side products.[1]
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield and how can they be optimized?
A2: Low yield can stem from several factors:
-
Incomplete Reaction: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[2]
-
Suboptimal Catalyst: The choice of catalyst can be critical. For instance, in the methylation of (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide, a nickel catalyst has been shown to produce a significantly higher yield (91.7%) compared to a palladium catalyst (28.2%).[1]
-
Reaction Conditions: Temperature and reaction time are crucial. For bromination reactions, maintaining a low temperature (e.g., using an ice bath) can prevent the formation of by-products and improve the yield of the desired mono-brominated product.[2] Using an excess of the amine reactant in certain coupling reactions can also improve the yield of the desired mono-alkylated product.[3]
-
Product Loss During Work-up: The product can be lost during extraction, precipitation, and washing steps. Optimize these procedures, for example, by allowing precipitates to fully form or by using minimal amounts of cold solvent for washing crystals to prevent them from redissolving.[2][4]
Q3: I am observing significant impurity formation, particularly di-brominated by-products. How can I minimize these?
A3: The formation of di-brominated impurities, such as 2-Amino-4-methyl-3,5-dibromopyridine, is a common issue in the bromination of pyridine derivatives.[2] To minimize this, strict temperature control is essential. The slow, dropwise addition of the brominating agent (like NBS or bromine in acetic acid) while maintaining the reaction mixture in an ice bath can significantly reduce over-bromination.[2][5] Additionally, ensuring the correct stoichiometry of your reactants is critical.[2] The use of a nickel catalyst over a palladium one has also been shown to lead to fewer and smaller quantities of side products.[1]
Q4: What are the most effective methods for purifying the final product?
A4: Purification strategies depend on the nature of the impurities.
-
Crystallization/Recrystallization: This is an effective method for removing many impurities. Suitable solvent systems include acetonitrile/water, acetone/water, or tetrahydrofuran/water.[1] For related compounds, n-hexane has been used to crystallize the product from a solution after distilling off a higher-boiling solvent.[6]
-
Washing: Washing the crude solid with a suitable solvent, such as acetonitrile or hot petroleum ether, can effectively remove specific impurities like di-brominated species.[2][5]
-
Column Chromatography: For complex impurity profiles or when high purity is required, silica gel column chromatography is the most reliable method.[1][2] To prevent streaking of the basic amine product on the acidic silica gel, it is recommended to add a basic modifier like triethylamine (0.1-1%) to the eluent.[4]
-
Acid-Base Extraction: If the crude product is oily or contains non-basic impurities, an acid-base workup can be effective. The amine product is extracted into a dilute aqueous acid, separated from the organic layer, and then precipitated by basifying the aqueous layer before being re-extracted into an organic solvent.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal catalyst or reaction conditions. 3. Product loss during work-up. | 1. Monitor reaction to completion via TLC.[2] 2. For methylation, consider using a Nickel catalyst like (dppp)NiCl₂ over Palladium for higher yield.[1] 3. Optimize temperature control; use an ice bath for bromination steps.[2] 4. Minimize product loss by optimizing precipitation and using cold solvents for washing.[2][4] |
| Low Purity (By-products) | 1. Over-bromination leading to di-bromo species. 2. Incorrect stoichiometry. 3. Side reactions from catalyst or temperature. | 1. Add the brominating agent dropwise at low temperatures (0-5°C).[2][5] 2. Ensure accurate measurement of all reactants.[2] 3. A Ni catalyst may produce fewer side-products than a Pd catalyst in certain steps.[1] 4. Purify via recrystallization or column chromatography.[1] |
| Difficult Purification | 1. Oily or amorphous crude product. 2. Streaking on silica gel column. 3. Fine precipitate that is difficult to filter. | 1. Attempt purification via acid-base extraction to isolate the amine.[4] 2. Add 0.1-1% triethylamine to the chromatography eluent to prevent streaking.[4] 3. Allow the precipitate to age in the mother liquor to increase particle size before filtration.[2] |
Data Presentation
Table 1: Comparison of Nickel and Palladium Catalysts in the Synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide. [1]
| Catalyst | Starting Material Consumed (%) | Product Yield (AP %) | Side Products (AP %) |
| (dppp)NiCl₂ | >99.9% | 91.7% | <8.5% |
| Pd(dppf)Cl₂ | 47.5% | 28.2% | ~19.3% |
| AP = Area Percentage by HPLC analysis |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.[1]
Caption: General experimental workflow for chemical synthesis and purification.
Caption: Troubleshooting logic for common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nickel-Catalyzed Methylation[1]
This protocol is adapted from a patented process and involves three main steps.
Step (a): Synthesis of (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide
-
This step involves the protection of the amino group of the starting material, 2-amino-3,5-dibromo-4-methylpyridine. This is a standard procedure to prevent side reactions at the amine site during subsequent steps.
Step (b): Synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide
-
Charge a 250-mL reactor with (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (3.00 g, 9.35 mmol) and (dppp)NiCl₂ (261 mg, 0.467 mmol) under a nitrogen atmosphere.
-
Add anhydrous THF (30 mL) to the reactor.
-
To this suspension, add a solution of MeZnCl (2 M in THF, 7.0 mL, 14.0 mmol) dropwise over approximately 30 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction for completion.
-
Upon completion, the reaction is quenched, and the intermediate product is carried forward to the next step.
Step (c): Hydrolysis to this compound
-
Charge a 40-mL scintillation vial with the crude (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide (e.g., 2.87 g, 11.2 mmol) and hydroxylamine-O-sulfonic acid (2.00 g, 16.8 mmol).
-
Add water (10 mL) and THF (10 mL) to the vial.
-
Stir the mixture at room temperature for approximately 2 hours.
-
After the reaction is complete, perform a work-up which typically involves basification followed by extraction with an organic solvent.
-
The final product can be isolated and purified by crystallization from a suitable solvent system like acetonitrile/water.[1]
Protocol 2: General Procedure for Bromination of an Aminopyridine Derivative[5]
This protocol is a general method for the mono-bromination of an activated pyridine ring, which is a common strategy for synthesizing bromo-aminopyridine intermediates.
-
Dissolve the starting aminopyridine (e.g., 2-aminopyridine, 3.0 moles) in glacial acetic acid (500 mL) in a three-necked flask equipped with a stirrer and dropping funnel.
-
Cool the solution to below 20°C in an ice bath.
-
Prepare a solution of bromine (3.0 moles) in acetic acid (300 mL).
-
Add the bromine solution dropwise to the aminopyridine solution with vigorous stirring over 1 hour. Maintain the temperature below 20°C for the first half of the addition, then allow it to rise to 50°C.
-
After the addition is complete, stir the mixture for an additional hour.
-
Dilute the reaction mixture with water (750 mL) to dissolve the precipitated hydrobromide salt.
-
Neutralize the solution with a 40% sodium hydroxide solution, with cooling, to precipitate the crude product.
-
Collect the precipitate by filtration and wash it with water until the washings are free of bromide ions.
-
Dry the crude product. Further purification to remove di-brominated by-products can be achieved by washing with hot petroleum ether.[5]
References
- 1. WO2024015825A1 - Processes for preparing this compound and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-broMo-N,3-diMethylpyridin-2-aMine synthesis - chemicalbook [chemicalbook.com]
Minimizing Side Products in Pyridine Coupling Reactions: A Technical Support Center
Welcome to the Technical Support Center for Pyridine Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize the formation of unwanted side products in common pyridine coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in pyridine coupling reactions?
A1: The most frequently encountered side products in palladium-catalyzed pyridine coupling reactions include:
-
Homocoupling products: Formation of a symmetrical biaryl from the coupling of two molecules of the same starting material (e.g., two boronic acid molecules in a Suzuki reaction). This is often exacerbated by the presence of oxygen.[1][2][3][4]
-
Dehalogenation products: Replacement of the halide on the pyridine starting material with a hydrogen atom.[1] This can be influenced by the choice of ligand, base, and the presence of hydride sources.
-
Protodeboronation products (in Suzuki reactions): Cleavage of the carbon-boron bond of the pyridyl boronic acid and its replacement with a carbon-hydrogen bond.[5][6] Pyridyl boronic acids are particularly susceptible to this side reaction.
Q2: Why are pyridine coupling reactions prone to side product formation?
A2: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which can lead to catalyst inhibition or deactivation, often referred to as the "2-pyridyl problem".[7] This interference with the catalytic cycle can make the desired cross-coupling reaction less efficient and allow competing side reactions to become more prevalent.
Q3: How can I minimize homocoupling of my pyridyl boronic acid in a Suzuki reaction?
A3: Homocoupling is primarily caused by the presence of oxygen and Pd(II) species.[3][4][8] To minimize it:
-
Rigorously Degas Solvents and Reagents: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period to remove dissolved oxygen.[1][2]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce homocoupling that might occur during the in-situ reduction of Pd(II) sources.[9]
-
Employ Bulky, Electron-Rich Ligands: Ligands like SPhos and XPhos can accelerate the desired reductive elimination step, reducing the lifetime of intermediates that can lead to homocoupling.[1]
Q4: What is the best way to prevent protodeboronation of my pyridyl boronic acid?
A4: Protodeboronation is a significant issue with often unstable pyridyl boronic acids.[5][6] Effective strategies include:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as a more stable ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is highly effective.[5][6][9] These derivatives act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing decomposition.
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a milder base (e.g., K₃PO₄ instead of NaOH) can reduce the rate of protodeboronation.[10]
-
Use a Highly Active Catalyst: A more efficient catalyst system can promote the desired cross-coupling to outcompete the protodeboronation side reaction.[6]
Q5: In a Buchwald-Hartwig amination of a bromopyridine, I am observing low yield and catalyst decomposition (palladium black). What should I do?
A5: This is a common issue due to the pyridine nitrogen poisoning the palladium catalyst.[7] To address this:
-
Ligand Selection is Critical: Use bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos. These ligands can sterically shield the palladium center and prevent pyridine coordination.
-
Optimize the Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3) can provide a more active and stable catalytic species.[6]
-
Control the Temperature: While heating is necessary (typically 80-110 °C), excessive temperatures can lead to catalyst decomposition into palladium black.[7]
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling of Pyridines
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions | Quantitative Impact (Illustrative) |
| Significant Homocoupling of Pyridyl Boronic Acid | Presence of oxygen; Use of Pd(II) pre-catalyst | 1. Rigorous Degassing: Sparge solvents with argon for 30-60 minutes. 2. Use Pd(0) Source: Switch from Pd(OAc)₂ to Pd(PPh₃)₄. 3. Add a Mild Reducing Agent: Potassium formate can help minimize free Pd(II).[8] | A study showed that rigorous exclusion of oxygen reduced homocoupling byproducts significantly.[8] |
| High Levels of Protodeboronation Product | Instability of pyridyl boronic acid; Suboptimal pH; High temperature | 1. Use MIDA Boronates: MIDA boronates are significantly more stable than the corresponding boronic acids.[5][11] 2. Lower Reaction Temperature: Reduce temperature from 100 °C to 80 °C. 3. Use a Milder Base: Switch from NaOH to K₃PO₄.[10] | Using MIDA boronates can increase the yield of the desired product by preventing the decomposition of the boronic acid. |
| Formation of Dehalogenated Pyridine | Presence of hydride sources; Suboptimal ligand/base combination | 1. Use Anhydrous, Aprotic Solvents: Avoid alcoholic solvents. 2. Screen Ligands: Employ bulky, electron-rich ligands to favor reductive elimination over dehalogenation. 3. Optimize Reaction Time: Shorter reaction times can minimize this side reaction.[9] | The choice of ligand and base can significantly influence the ratio of cross-coupling to dehalogenation. |
Troubleshooting Buchwald-Hartwig Amination of Pyridines
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions | Quantitative Impact (Illustrative) |
| Low or No Product Formation | Catalyst poisoning by pyridine nitrogen; Suboptimal ligand | 1. Switch to Bulky Ligands: Use XPhos, RuPhos, or similar bulky, electron-rich phosphine ligands. 2. Use a Pre-catalyst: Employ a modern pre-catalyst like an XPhos Pd G3 pre-catalyst.[6] 3. Increase Catalyst Loading: A modest increase from 1-2 mol% to 3-5 mol% may be necessary.[9] | A hypothetical optimization showed an increase in yield from 45% with a standard ligand to 92% with XPhos.[6] |
| Catalyst Decomposition (Palladium Black) | High reaction temperature; Inadequate ligand stabilization | 1. Lower Reaction Temperature: Reduce the temperature to 80-90 °C and increase the reaction time.[7] 2. Ensure Proper Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes improve catalyst stability. | Prolonged heating above 120 °C is often associated with catalyst decomposition.[7] |
| Hydrodehalogenation of the Starting Bromopyridine | β-hydride elimination from the amido-palladium intermediate | 1. Ligand Choice: Use ligands with a large bite angle, such as Xantphos, which can disfavor β-hydride elimination. 2. Base Selection: The choice of base can influence the rate of reductive elimination versus β-hydride elimination. | The use of specific chelating ligands can suppress the formation of the hydrodehalogenated arene.[12] |
Troubleshooting Stille Coupling of Pyridines
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions | Quantitative Impact (Illustrative) |
| Homocoupling of the Organostannane Reagent | Presence of oxygen | 1. Rigorous Degassing: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[13] 2. Use a Pd(0) Catalyst: Start with a Pd(0) source to avoid side reactions during in-situ reduction of Pd(II). | The oxidative homocoupling of the organostannane is a major side reaction that can be minimized under oxygen-free conditions.[13] |
| Difficulty Removing Tin Byproducts | High toxicity and low polarity of tin compounds | 1. Aqueous Workup with KF: Washing the reaction mixture with a saturated aqueous solution of KF can precipitate tin fluorides, which can be filtered off.[13] 2. Chromatography on Silica with Triethylamine: Filtering through a plug of silica gel with a small amount of triethylamine in the eluent can help remove tin residues.[13] | These workup procedures are crucial for obtaining a pure product free of toxic tin byproducts. |
| Low Reactivity of Pyridylstannane | Catalyst inhibition | 1. Use of Additives: The addition of Cu(I) salts can sometimes accelerate the transmetalation step. 2. Ligand Screening: While PPh₃ is common, other phosphine ligands may improve reactivity. | The use of additives can significantly improve the rate and yield of Stille couplings. |
Experimental Protocols
Protocol 1: Minimizing Homocoupling in Suzuki Coupling via Rigorous Degassing
This protocol is designed to minimize the homocoupling of a pyridyl boronic acid by ensuring an oxygen-free reaction environment.
Materials:
-
Halopyridine (1.0 equiv)
-
Pyridyl boronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv, finely powdered)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask and Schlenk line
Procedure:
-
Vessel Preparation: Add the halopyridine, pyridyl boronic acid, and K₂CO₃ to a dry Schlenk flask containing a magnetic stir bar.
-
Degassing: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three to five times.
-
Solvent Addition: Prepare the degassed 1,4-dioxane/water mixture by sparging with argon for at least 30 minutes. Add the degassed solvent to the Schlenk flask via a cannula or syringe.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Using MIDA Boronates to Prevent Protodeboronation in Suzuki Coupling
This protocol utilizes a stable N-methyliminodiacetic acid (MIDA) boronate ester to prevent the protodeboronation of a 2-pyridyl boronic acid.[5][11]
Materials:
-
Aryl halide (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.2 equiv)
-
XPhos Pd G3 pre-catalyst (2-4 mol%)
-
K₃PO₄ (3.0 equiv, anhydrous)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried vial, add the aryl halide, 2-pyridyl MIDA boronate, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent to the vial to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing homocoupling side products.
Caption: Decision tree for minimizing protodeboronation in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 5-Bromo-3,4-dimethylpyridin-2-amine by Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 5-Bromo-3,4-dimethylpyridin-2-amine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying this compound by silica gel chromatography?
A1: The primary challenge is often peak tailing or streaking of the compound on the silica gel column.[1][2] This is a common issue for basic compounds like aminopyridines due to the interaction between the basic nitrogen atom and the acidic silanol groups on the silica surface.[2] This can lead to poor separation from impurities. Another potential issue is the co-elution of structurally similar impurities, such as isomers or starting materials.
Q2: How can I prevent peak tailing during column chromatography?
A2: To minimize peak tailing, it is highly recommended to add a basic modifier to the mobile phase.[3] A common and effective strategy is to include 0.1-1% triethylamine (Et₃N) in your eluent system (e.g., hexanes/ethyl acetate).[1] The triethylamine will preferentially interact with the acidic sites on the silica gel, reducing the strong adsorption of the basic product and leading to more symmetrical peaks and better separation.[3] Alternatively, using a different stationary phase, such as neutral or basic alumina, can also mitigate this issue.[1]
Q3: How do I select an appropriate solvent system for the chromatography?
A3: The ideal solvent system should provide good separation between your target compound and any impurities. This is typically determined by thin-layer chromatography (TLC) analysis prior to running the column.[4] A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][5] The optimal mobile phase composition should give your product an Rf value of approximately 0.2-0.3 on the TLC plate, as this generally allows for good separation on a column.[3][4]
Q4: My crude product is an oil and won't solidify. How should I proceed with purification?
A4: If your crude product is an oil, it may be due to the presence of residual solvents or a significant amount of impurities.[6] Direct loading onto a chromatography column is a suitable approach. For optimal results, consider a "dry-loading" technique.[4] This involves dissolving the crude oil in a minimal amount of a volatile solvent (like dichloromethane), adding a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder.[4] This powder can then be carefully added to the top of the packed column, which often leads to better separation than loading the sample as a concentrated solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product is streaking or tailing on the column | The basic amine is interacting strongly with the acidic silica gel.[1] | Add 0.1-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica.[3] Consider using neutral or basic alumina as the stationary phase.[1] |
| Poor separation of the product from an impurity | The chosen mobile phase has insufficient selectivity. | Optimize the solvent system using TLC. Try different solvent combinations or a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[3][7] |
| Low recovery of the product after chromatography | The product may be irreversibly adsorbed onto the silica gel. | The addition of triethylamine to the mobile phase should help prevent this. Ensure all pure fractions are combined before solvent evaporation. |
| The compound does not move from the baseline on the TLC/column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[4] |
| The compound runs with the solvent front on the TLC/column | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
Experimental Protocols
General Protocol for Purification of this compound by Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.
1. TLC Analysis:
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with various ratios of a hexane/ethyl acetate mixture containing 0.5% triethylamine (e.g., 9:1, 8:2, 7:3 v/v).[4]
-
Visualize the separated spots under UV light.[4]
-
The optimal mobile phase for column chromatography will give the product spot an Rf value of approximately 0.2-0.3.[4]
2. Column Preparation:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[3]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase determined from your TLC analysis.[3]
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[4]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[4]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[3]
3. Sample Loading (Dry-Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent such as dichloromethane.[4]
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.[4]
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[4]
-
Carefully add this powder to the top of the packed column.[4]
4. Elution and Fraction Collection:
-
Begin eluting the column with the initial, low-polarity mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[7]
-
Collect the eluent in fractions of a suitable volume (e.g., 15-20 mL).[4]
5. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.[4]
Data Presentation
Table 1: Typical Parameters for Column Chromatography Purification
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh)[3] | Standard, cost-effective stationary phase for normal-phase chromatography.[3] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.1-1% Triethylamine (v/v)[3] | A common solvent system for compounds of moderate polarity. The addition of triethylamine is crucial to prevent peak tailing of the basic amine.[3] |
| Elution Mode | Isocratic or Gradient | An isocratic elution is often sufficient if the impurities have significantly different polarities. A step or linear gradient, starting with lower polarity and increasing, can be used for more complex mixtures.[3] |
| TLC Analysis (Rf value) | ~0.2-0.3 in the chosen eluent[4] | An Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[3] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
Technical Support Center: Suzuki-Miyaura Coupling with Substituted Bromopyridines
Welcome to our dedicated support center for troubleshooting Suzuki-Miyaura coupling reactions involving substituted bromopyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted solutions to common challenges encountered during these critical cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues in a question-and-answer format to help you navigate your experimental challenges.
Q1: I am observing very low to no conversion of my substituted bromopyridine starting material. What are the likely causes and how can I resolve this?
A1: Low or no conversion in Suzuki-Miyaura couplings with bromopyridines is a common issue, often stemming from the inherent electronic properties of the pyridine ring and potential catalyst inhibition.
Potential Causes & Solutions:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2] These ligands can sterically shield the palladium center, preventing inhibitory coordination with the pyridine nitrogen.
-
-
Inefficient Oxidative Addition: While the C-Br bond on an electron-deficient pyridine ring should facilitate oxidative addition, other factors can impede this crucial first step.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of the reaction.
Q2: My reaction is producing significant byproducts, such as homocoupling of the boronic acid and debromination of my bromopyridine. How can I minimize these side reactions?
A2: The formation of byproducts like biaryl homocoupling products and debrominated starting material can significantly reduce the yield of your desired product.
Minimizing Side Reactions:
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.[1]
-
Solution: It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[1] Maintaining a positive pressure of inert gas throughout the reaction is also essential.
-
-
Debromination of Bromopyridine: The replacement of the bromine atom with hydrogen is another common side reaction. This can be caused by trace palladium hydride species.
-
Solution: Screening different bases and solvents can help mitigate this side reaction.[5]
-
-
Protodeboronation of Boronic Acid: The boronic acid can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1][3]
-
Solution: Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this.[1] Ensuring anhydrous conditions by using dry solvents and thoroughly dried glassware is also beneficial.
-
Q3: The reaction is sluggish and does not go to completion, leaving unreacted starting materials. What adjustments can I make?
A3: Incomplete reactions are often a result of suboptimal reaction parameters that can be addressed through systematic optimization.
Strategies for Driving the Reaction to Completion:
-
Increase Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. Cautiously increasing the temperature can enhance both the rate and overall conversion.[1]
-
Screen Different Bases: The strength of the base can significantly influence the transmetalation step. If a weaker base like Na₂CO₃ is being used, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[6]
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Optimize Catalyst and Ligand Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to more side products. A systematic screening of the catalyst and ligand ratio and overall loading is recommended.
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Solvent Choice: The solubility of the starting materials is crucial for an efficient reaction.[1] If solubility is an issue, consider a different solvent system. Common solvents for Suzuki couplings with bromopyridines include 1,4-dioxane, toluene, and THF, often with a small amount of water.[3][7]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions and their impact on the Suzuki-Miyaura coupling of substituted bromopyridines. This data is intended as a starting point for optimization.
Table 1: Catalyst and Ligand Systems for Substituted Bromopyridines
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 2-5 (Pd), 4-10 (Ligand) | A common starting point, but can be prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ | SPhos | 1-3 (Pd), 2-6 (Ligand) | The bulky, electron-rich ligand helps stabilize the catalyst and promotes reductive elimination.[1] |
| PdCl₂(dppf) | (dppf is the ligand) | 3-5 | Often used for a wide range of Suzuki couplings and can be effective for heteroaryl halides.[5][8] |
| Pd(PPh₃)₄ | (PPh₃ is the ligand) | 5 | A pre-formed Pd(0) catalyst that can be very effective, though sometimes less stable.[3] |
Table 2: Common Bases and Solvents
| Base | Base Equivalents | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | 2-3 | Toluene/H₂O, Dioxane/H₂O | 80-110 | A common and cost-effective choice, often used in aqueous solvent mixtures.[1][8] |
| K₃PO₄ | 2-3 | 1,4-Dioxane | 90-110 | A stronger base that can be effective when weaker bases fail.[3][7] |
| Cs₂CO₃ | 2-3 | 1,4-Dioxane, i-PrOH | 80-110 | A very strong base, often providing excellent results, particularly with challenging substrates.[6] |
| KF | 3 | 1,4-Dioxane | 110 | Can be effective, especially when using boronate esters, and is less basic than carbonates or phosphates.[4][6] |
Experimental Protocols
Below are detailed, generalized protocols for performing a Suzuki-Miyaura coupling with a substituted bromopyridine. These should be optimized for specific substrates.
Protocol 1: Conventional Heating
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Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted bromopyridine (1.0 mmol, 1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) or the palladium precursor and ligand.
-
Inerting the Flask: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[9]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[9]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[5][9]
Protocol 2: Microwave-Assisted Synthesis
-
Reagent Preparation: In a microwave vial, combine the substituted bromopyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.5 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).[5]
-
Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[5]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[5]
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting your Suzuki-Miyaura coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
References
Stability and storage conditions for 5-Bromo-3,4-dimethylpyridin-2-amine
Technical Support Center: 5-Bromo-3,4-dimethylpyridin-2-amine
This technical support guide is intended for researchers, scientists, and drug development professionals using this compound. It provides essential information on stability and storage, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry place in a tightly sealed container.[1] It is advisable to protect the compound from light and moisture to prevent degradation. For long-term storage, refrigeration at 2-8°C is recommended.
Q2: What are the potential degradation pathways for this compound?
-
Oxidation: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The amino group is an activating group and can be easily oxidized.[2][3]
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms.[2]
-
Hydrolysis: Although less common for the aminopyridine ring itself, prolonged exposure to highly acidic or basic conditions could potentially lead to decomposition.
Q3: How can I monitor the degradation of this compound?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, is the most common and effective way to monitor the purity of the compound and detect any degradation products.[4] Developing a method that separates the parent compound from potential impurities and degradation products is crucial for accurate stability assessment.
Q4: Is this compound compatible with all solvents?
While soluble in many organic solvents, it's important to consider the reactivity of the chosen solvent. Protic solvents, especially under prolonged storage or elevated temperatures, could potentially participate in degradation reactions. For long-term storage in solution, aprotic solvents are generally preferred. It is recommended to prepare solutions fresh for each experiment. The compound is noted to be insoluble in water.[1]
Q5: What are the main incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Decreasing purity of the solid compound over time. | Improper storage conditions leading to degradation (oxidation, photodegradation, or moisture). | 1. Ensure the container is tightly sealed and stored in a cool, dark, and dry place. 2. Consider flushing the container with an inert gas like argon or nitrogen before sealing. 3. For long-term storage, use a refrigerator (2-8°C). |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium or stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of the compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure). 3. Perform a purity check of your stock solution using HPLC. |
| Appearance of new, unidentified peaks in HPLC analysis. | Compound degradation or contamination. | 1. Review the storage and handling procedures of both the solid compound and any solutions. 2. If degradation is suspected, perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to help identify the degradation products. 3. Ensure the analytical method is robust and capable of separating all relevant impurities. |
| Change in physical appearance (e.g., color change). | Likely indicates chemical degradation. | 1. Do not use the material if a significant change in appearance is observed. 2. Re-analyze the purity of the material using a validated analytical method. 3. If possible, obtain a new, high-purity batch of the compound. |
Storage Condition Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Long-term) Room Temperature (Short-term) | To minimize thermal degradation. |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., Argon, Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Store in a dark place or use an amber vial. | To prevent photodegradation. |
| Moisture | Store in a dry environment. | To prevent hydrolysis and moisture-mediated degradation. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 1 mg of this compound reference standard and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method, assuming all components have a similar response factor at the detection wavelength.
Visual Guides
Caption: Workflow for a forced degradation and stability study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Recrystallization of Aminopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of aminopyridines via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing aminopyridines?
A1: The choice of solvent is critical for successful recrystallization and depends on the specific aminopyridine isomer and the impurities present. Based on solubility data, a range of solvents can be considered. Generally, an ideal solvent should dissolve the aminopyridine well at elevated temperatures but poorly at lower temperatures.
For 2-Aminopyridine , solvents such as water, ethanol, benzene, ether, and hot petroleum ether are suitable.[1] Its solubility is highest in N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), and lowest in cyclohexane.[2][3] Acetone and ethyl acetate also show good solubility at higher temperatures.[4][5]
For 3-Aminopyridine , it is soluble in water, ethanol, and benzene.[6][7] A mixture of acetone and n-butyl acetate has also been successfully used, with solubility increasing with temperature and acetone concentration.[8]
For 4-Aminopyridine , it is soluble in water, ethanol, methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, DMF, and DMSO.[9][10][11]
A mixed solvent system, often referred to as a "solvent pair," can be highly effective when a single solvent does not provide the desired solubility characteristics.[12] Common pairs include ethanol-water and toluene-ligroin.[12]
Q2: How do I select the best solvent system for my specific aminopyridine derivative?
A2: The best approach is to perform small-scale solubility tests. The ideal solvent will dissolve your compound when hot but not when cold.
-
Procedure for Solvent Screening:
-
Place a small amount of your crude aminopyridine (e.g., 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube gently. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
If a single solvent is not suitable, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat to clarify and then cool to induce crystallization.[12][13]
-
Q3: My aminopyridine is colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure:
-
Dissolve the crude aminopyridine in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-5% of the solute weight) to the hot solution.
-
Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Q4: Can I recrystallize an aminopyridine that is an oil at room temperature?
A4: Recrystallization is a technique for purifying solids. If your aminopyridine is an oil, you should first consider other purification methods like column chromatography. However, sometimes an impure solid can "oil out" during recrystallization if the melting point of the solid is lower than the boiling point of the solvent. If this happens, you can try adding more solvent or using a lower-boiling solvent.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | - Try to induce crystallization by scratching the inside of the flask with a glass rod.[16][17] - Add a seed crystal of the pure compound.[16] - Evaporate some of the solvent to increase the concentration.[18] - If the solution is still clear, the solvent may be too good; a less polar solvent or a mixed solvent system may be required.[18] |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too quickly. The compound is too soluble in the chosen solvent. | - Use a lower-boiling point solvent. - Ensure the solution cools slowly.[18] - Add more of the "good" solvent in a mixed solvent system to increase solubility at the boiling point.[16] - Try a different solvent system altogether. |
| Poor recovery of the product. | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent. The product was lost during transfer steps. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[19] - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.[19] - Wash the collected crystals with a minimal amount of ice-cold solvent.[19] - Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second crop of crystals. |
| Crystals are colored or appear impure. | The solvent was not able to effectively separate the impurity. Colored impurities are co-crystallizing with the product. | - Perform a hot filtration after dissolving the crude product to remove insoluble impurities.[14] - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.[14] |
| Crystallization happens too quickly. | The solution is too concentrated. The solution is cooling too rapidly. | - Add a small amount of additional hot solvent to slightly decrease the saturation.[16] - Allow the flask to cool slowly on the benchtop before placing it in an ice bath.[17] Insulating the flask can also help.[16] |
Quantitative Data
Solubility of 2-Aminopyridine in Various Solvents
| Solvent | Solubility (mole fraction) at 298.15 K (25 °C) |
| N-methyl-2-pyrrolidone (NMP) | ~0.65 |
| N,N-dimethylformamide (DMF) | ~0.60 |
| Methanol | ~0.50 |
| Ethanol | ~0.45 |
| n-Propanol | ~0.40 |
| n-Butanol | ~0.35 |
| Ethyl Acetate | ~0.25 |
| Acetone | ~0.20 |
| Acetonitrile | ~0.05 |
| n-Hexane | <0.01 |
| Cyclohexane | <0.01 |
Note: Data is estimated from graphical representations in the cited literature.[2][3]
Solubility of 4-Aminopyridine
| Solvent | Solubility |
| Water | 112 g/L at 20 °C[10] |
| Ethanol, DMSO, DMF | Soluble, approximately 30 mg/mL[20] |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization of an Aminopyridine
-
Dissolution: Place the crude aminopyridine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.[15]
-
Hot Filtration (if necessary): If insoluble impurities are present, or if activated charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[19]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Protocol 2: Recrystallization of 3-Aminopyridine using a Benzene-Ligroin Solvent System
This protocol is adapted from a literature procedure.[21]
-
Dissolution: Dissolve the crude 3-aminopyridine in a mixture of benzene and ligroin (e.g., a 4:1 ratio).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and sodium hydrosulfite and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove the charcoal and any other insoluble materials.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in a refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold ligroin.
-
Drying: Dry the crystals in a vacuum desiccator.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for the recrystallization of aminopyridines.
Caption: A decision-making diagram for troubleshooting common issues in aminopyridine recrystallization.
References
- 1. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. 3-Aminopyridine | 462-08-8 [amp.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 11. 4-氨基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 5-Bromo-3,4-dimethylpyridin-2-amine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Bromo-3,4-dimethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when scaling up the production of this compound?
When scaling up the synthesis of this compound, particularly via a Negishi-type coupling reaction, several challenges can arise. These include managing the reaction's sensitivity to oxygen, controlling reaction exotherms, ensuring efficient catalyst activity and turnover, and minimizing the formation of process-related impurities.[1] Subsequent purification on a large scale can also be problematic due to the basicity of the aminopyridine product, which can lead to issues with chromatographic methods.
Q2: What are the typical impurities observed in the synthesis of this compound?
Common impurities can include unreacted starting materials, byproducts from side reactions such as homocoupling of the organozinc reagent or the starting halide, and species formed from the incomplete hydrolysis of intermediates. The specific synthesis route outlined in recent literature aims to minimize the production of side products.[1]
Q3: How can I monitor the progress of the reaction effectively?
High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the reaction's progress. It allows for the quantification of the starting material, the product, and any significant impurities. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's completion.
Troubleshooting Guides
Reaction-Related Issues
Problem 1: Low or Inconsistent Yields in the Nickel-Catalyzed Coupling Reaction.
Question: My nickel-catalyzed coupling reaction to produce the precursor to this compound is giving low or inconsistent yields. What are the potential causes and how can I troubleshoot this?
Answer: Low and inconsistent yields in this nickel-catalyzed reaction are often linked to several factors:
-
Oxygen Sensitivity: The nickel catalyst, particularly in its active form, and the organozinc reagent are sensitive to oxygen. Ingress of air into the reactor can lead to catalyst deactivation and degradation of the organozinc reagent.
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be thoroughly deoxygenated prior to use.[1]
-
-
Moisture Content: Organozinc reagents are highly sensitive to moisture. The presence of water in the reaction mixture will quench the organozinc reagent, leading to lower yields.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Catalyst Activity: The activity of the nickel catalyst can be influenced by the choice of ligand and the presence of inhibitors.
-
Solution: Screen different phosphine ligands to find the optimal one for your specific conditions. Ensure the starting materials are free from impurities that could act as catalyst poisons.
-
-
Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts.
-
Solution: Carefully control the reaction temperature. An exothermic reaction may require cooling to maintain the desired temperature.
-
Problem 2: Formation of Significant Amounts of Side Products.
Question: I am observing a high percentage of impurities in my crude product mixture. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common issue. Here are some likely culprits and mitigation strategies:
-
Homocoupling: This is a common side reaction in Negishi-type couplings, leading to the formation of symmetrical biaryls from the starting materials.
-
Solution: The choice of a nickel catalyst over a palladium catalyst has been shown to reduce the formation of side products.[1] Optimizing the reaction temperature and the rate of addition of the organozinc reagent can also help to favor the cross-coupling reaction over homocoupling.
-
-
Incomplete Hydrolysis: If your synthesis involves a protecting group that is removed by hydrolysis, incomplete hydrolysis will result in the corresponding intermediate as an impurity.
-
Solution: Ensure sufficient time and appropriate conditions (e.g., temperature, acid/base concentration) for the hydrolysis step to go to completion. Monitor the hydrolysis by HPLC to confirm the disappearance of the intermediate.
-
Purification-Related Issues
Problem 3: Difficulty in Purifying this compound by Column Chromatography.
Question: I am having trouble with the purification of this compound using silica gel chromatography. The compound streaks, leading to poor separation and low recovery. What can I do?
Answer: The basicity of the amino group on the pyridine ring can cause strong interactions with the acidic silanol groups on the surface of the silica gel, leading to streaking and poor separation. Here are some solutions:
-
Use of a Basic Modifier: Add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et3N): Adding 0.1-1% triethylamine to your mobile phase (e.g., hexane/ethyl acetate) can neutralize the acidic sites on the silica gel, improving the peak shape and separation.
-
Ammonia in Methanol: A solution of ammonia in methanol can also be used as a component of the mobile phase to achieve a similar effect.
-
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica gel.
Problem 4: Product Oiling Out or Failing to Crystallize.
Question: My final product is an oil, or I am struggling to induce crystallization for purification. How can I obtain a solid product?
Answer: The presence of impurities can often inhibit crystallization.
-
Trituration: If the product is an oil, try triturating it with a solvent in which the desired product is poorly soluble, but the impurities are soluble. This can often induce crystallization.
-
Solvent Screening for Crystallization: A systematic screening of different solvents and solvent mixtures is crucial. Crystallization from acetonitrile/water, acetone/water, or tetrahydrofuran/water has been reported to be effective.[1] The process often involves dissolving the crude product in the organic solvent at an elevated temperature and then slowly adding water as an anti-solvent until turbidity is observed, followed by slow cooling.
-
Seeding: If you have a small amount of pure, crystalline product, adding a seed crystal to a supersaturated solution can initiate crystallization.
Data Presentation
| Parameter | Condition A | Condition B | Reference |
| Catalyst | Nickel | Palladium | [1] |
| Yield of Intermediate | 91.7% | 28.2% | [1] |
| Side Product Formation | <8.5% | ~19.3% | [1] |
Experimental Protocols
Protocol 1: Synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide (Intermediate)
This protocol is adapted from the process described in patent WO2024015825A1.[1]
-
Reactor Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser is assembled and dried thoroughly.
-
Inert Atmosphere: The reactor is purged with nitrogen for at least 30 minutes.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide and the nickel catalyst (e.g., (dppp)NiCl2).
-
Solvent Addition: Add a suitable anhydrous and deoxygenated solvent (e.g., THF).
-
Reagent Addition: Slowly add a solution of the methyl zinc compound (e.g., methylzinc chloride) to the reaction mixture, maintaining the temperature within the desired range.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding an aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Protocol 2: Hydrolysis to this compound
-
Reactor Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is used.
-
Reagent Charging: The crude intermediate from the previous step is dissolved in a suitable solvent (e.g., an alcohol/water mixture).
-
Hydrolysis: An acid or base is added to facilitate the hydrolysis of the formimidamide group. The reaction mixture is heated to the desired temperature.
-
Reaction Monitoring: The progress of the hydrolysis is monitored by HPLC.
-
Work-up and Isolation: After completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product. The solid product is collected by filtration, washed with water, and dried under vacuum.
Protocol 3: Purification by Crystallization
-
Solvent Selection: Based on solubility tests, select a suitable solvent system (e.g., acetonitrile/water).[1]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot organic solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in the coupling reaction.
References
Removing unreacted starting material from bromopyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of bromopyridines, with a specific focus on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted pyridine or substituted pyridine starting materials from my bromopyridine product?
A1: The most common and effective methods for removing basic pyridine starting materials include:
-
Acidic Wash: This technique converts the basic pyridine into a water-soluble pyridinium salt, which can be easily separated in an aqueous layer during an extraction.[1][2] Dilute hydrochloric acid (HCl) or citric acid are commonly used.[2]
-
Copper Sulfate (CuSO₄) Wash: For products that are sensitive to acidic conditions, washing the reaction mixture with an aqueous solution of copper sulfate is an effective alternative.[1][3] Pyridine forms a water-soluble complex with copper sulfate, which can be removed in the aqueous phase.[1][3]
-
Azeotropic Removal: Co-evaporation with a solvent like toluene can be used to remove residual pyridine.[1][2] The pyridine-toluene azeotrope has a lower boiling point than pyridine alone, facilitating its removal under reduced pressure.[2]
-
Column Chromatography: For less polar impurities and when high purity is required, silica gel column chromatography is a standard purification method. Adding a small amount of a basic modifier like triethylamine to the eluent can prevent peak tailing of basic pyridine compounds.[4][5]
Q2: My bromopyridine product is an oil and will not crystallize. What could be the cause and how can I fix it?
A2: The failure of a product to crystallize is often due to the presence of impurities or residual solvent.[6]
-
Residual Solvent: High-boiling point solvents used in the reaction or workup can prevent solidification.[6] Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating.
-
Impurities: The presence of unreacted starting materials or byproducts can lower the melting point of the product, resulting in an oil.[6] Consider a pre-purification step, such as an acid-base extraction, to remove major impurities before attempting crystallization.[6]
-
Inducing Crystallization: If the product is pure but still oily, you can try to induce crystallization by scratching the inside of the flask with a glass rod to create nucleation sites or by adding a seed crystal of the pure compound.[4]
Q3: I am seeing multiple spots on my TLC plate after my bromination reaction. What are the likely impurities?
A3: The impurity profile depends on the specific bromination method and starting material. Common impurities include:
-
Unreacted Starting Material: Incomplete reactions will leave residual starting pyridine or aminopyridine.
-
Over-brominated Products: It can be challenging to achieve strict monobromination, leading to the formation of di- or tri-brominated pyridines.[7][8]
-
Isomeric Byproducts: Bromination of substituted pyridines can lead to the formation of different positional isomers.[8] For example, bromination of 3-aminopyridine can yield 2-bromo-3-aminopyridine and 4-bromo-3-aminopyridine in addition to the desired 6-bromo isomer.[8]
-
Hydrolysis Products: If the reaction or workup involves water, hydrolysis of intermediates or the final product can occur.
Q4: How can I improve the regioselectivity of my bromination reaction to minimize isomeric impurities?
A4: Controlling the position of bromination on the pyridine ring is a common challenge. Strategies to improve regioselectivity include:
-
Use of Protecting Groups: Protecting activating groups, such as acetylating an amino group, can moderate the reactivity and direct bromination to a different position.[8]
-
Choice of Brominating Agent: Different brominating agents can offer varying degrees of selectivity. N-Bromosuccinimide (NBS) is often a milder and more selective alternative to liquid bromine.[8]
-
Reaction Conditions: Optimizing the reaction temperature and using a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can influence the position of bromination.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and starting material by column chromatography. | Inappropriate eluent system. The polarity of the eluent may not be optimal for separating compounds with similar properties. | Optimize the eluent system using thin-layer chromatography (TLC) with various solvent mixtures of differing polarities before running the column.[4][5] |
| The basic nature of the pyridine compounds is causing strong interaction with the acidic silica gel, leading to peak tailing. | Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the eluent to improve peak shape and separation.[4][5] | |
| Low recovery of bromopyridine after aqueous workup. | The bromopyridine product may have some solubility in the aqueous phase, especially if it is protonated. | Adjust the pH of the aqueous layer to be basic before extraction to ensure the bromopyridine is in its neutral, less water-soluble form.[5] Perform multiple extractions with smaller volumes of organic solvent for better efficiency.[5] |
| The recrystallized product is still impure. | The impurity has similar solubility characteristics to the desired product and co-crystallizes. | Perform a second recrystallization using a different solvent or a mixed solvent system.[6] |
| The cooling process was too rapid, trapping impurities within the crystals. | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[6] |
Quantitative Data on Purification Methods
| Purification Method | Target Impurity | Typical Purity Achieved | Key Considerations |
| Acidic Wash (1M HCl) | Unreacted Pyridine | >95% (by ¹H NMR) | Product must be stable to acidic conditions.[1][2] |
| Copper Sulfate Wash | Unreacted Pyridine | >95% (by TLC) | Ideal for acid-sensitive products. A color change to deep blue/violet indicates the presence of pyridine.[1][3] |
| Silica Gel Chromatography | Isomeric byproducts, over-brominated species | >99% (by HPLC)[10] | Eluent system optimization is crucial. May require a basic modifier.[4][5] |
| Recrystallization | Minor impurities with different solubility profiles | >98% | Solvent selection is critical. Slow cooling improves purity.[6] |
| Distillation/Steam Distillation | Non-volatile impurities | Variable, can be >99% | Suitable for thermally stable, volatile bromopyridines.[11][12] |
Experimental Protocols
Protocol 1: Removal of Unreacted Pyridine using an Acidic Wash
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer, which contains the pyridinium hydrochloride salt.[2]
-
Repeat: Repeat the acid wash one or two more times to ensure complete removal of the pyridine.[2]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system for separation using thin-layer chromatography (TLC). A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed. For poorly soluble compounds, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel.[4]
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for Acidic Wash Purification.
Caption: Troubleshooting Purification Strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempanda.com [chempanda.com]
- 8. benchchem.com [benchchem.com]
- 9. huarongpharma.com [huarongpharma.com]
- 10. benchchem.com [benchchem.com]
- 11. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Regioselective Suzuki Reactions of Poly-brominated Pyridines
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective Suzuki-Miyaura cross-coupling of poly-brominated pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in the Suzuki coupling of poly-brominated pyridines?
The regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, the palladium catalyst system (including ligands), and reaction conditions. Electronically, C-Br bonds at positions alpha (C2, C6) and gamma (C4) to the pyridine nitrogen are more electron-deficient and generally more reactive towards oxidative addition.[1] However, the choice of ligand, base, and solvent can often override these intrinsic electronic preferences.
Q2: For an unsymmetrical dibromopyridine, which bromine is expected to react first under "standard" conditions?
Under standard conditions (e.g., using Pd(PPh₃)₄), the bromine at the most electron-deficient position typically reacts first. For instance, in 2,4-dibromopyridine, the C2 position is generally favored for the initial coupling due to its proximity to the electron-withdrawing nitrogen atom.[2] Similarly, for 2,5-dibromopyridine, the C2 position is also the preferred site of reaction as the C-X bond is weaker alpha to the imine-nitrogen.[1]
Q3: How can I favor mono-arylation over di-arylation?
To achieve selective mono-arylation, you can:
-
Use a stoichiometric amount (or slight excess) of the boronic acid. For example, using 1 equivalent of arylboronic acid with 2,6-dibromopyridine can lead to the mono-substituted product.
-
Employ specific catalyst systems. Certain bulky, electron-rich phosphine ligands, such as SPhos or P(t-Bu)₃, are known to be effective for promoting mono-arylation.[3]
-
Control reaction time and temperature. Monitoring the reaction closely and stopping it after the starting material is consumed but before significant formation of the di-substituted product can isolate the mono-arylated compound.
Q4: My reaction is not working or gives very low yield. What are the common causes?
Failures in Suzuki couplings with pyridine substrates can often be attributed to:
-
Catalyst Inhibition: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[4][5]
-
Inactive Catalyst System: Aryl chlorides and some bromides, particularly on electron-rich rings, require highly active catalysts for the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4]
-
Side Reactions: Dehalogenation (loss of bromine) and homocoupling of the boronic acid are common side reactions. These can be caused by impurities, moisture, or an improperly degassed reaction mixture.[4]
-
Boronic Acid Instability: Some boronic acids, especially heteroaryl ones, can be unstable and degrade under the reaction conditions, often through protodeborylation.[6]
Troubleshooting Guide
This guide addresses specific problems encountered during the regioselective Suzuki coupling of poly-brominated pyridines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Regioselectivity | Intrinsic electronic and steric factors are similar for multiple bromine positions. The catalyst system is not selective enough. | 1. Ligand Tuning: This is the most powerful tool. Switch from standard ligands (like PPh₃) to more specialized ones. For example, in 3,5-dichloropyridazine, dppf favors C3 coupling, whereas the electron-rich monodentate ligand Q-Phos favors C5.[7] 2. Change the Solvent/Base System: Solvent polarity can influence selectivity. In some cases, switching from THF to a polar aprotic solvent like DMF can reverse the regiochemical outcome.[8] |
| Incorrect Regioisomer is the Major Product | The chosen conditions favor the undesired position. For example, standard conditions for 2,4-dibromopyridine favor C2, but C4 is desired. | 1. Alter the Pd:Ligand Ratio: For 2,4-dibromopyridine, a PPh₃:Pd ratio of ≤2.5:1 can switch selectivity from the typical C2 to the atypical C4 position.[9] 2. Use Ligand-Free Conditions: For some substrates like 2,4-dichloropyridine, ligand-free "Jeffery" conditions (e.g., using a quaternary ammonium salt like NBu₄Br) can dramatically enhance C4 selectivity to >99:1.[10] |
| Low Yield / Incomplete Conversion | Catalyst deactivation by the pyridine nitrogen. Slow oxidative addition. Degradation of the boronic acid. | 1. Use a More Active Catalyst: Employ a catalyst system known for high activity, such as those based on Buchwald ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[3][11] 2. Choose a Robust Base: K₃PO₄ is often more effective than weaker bases like K₂CO₃, especially for less reactive substrates.[12] 3. Ensure Anhydrous/Inert Conditions: Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and protodeborylation.[4] |
| Formation of Dehalogenated Byproduct | The palladium catalyst reacts with a hydride source (e.g., solvent, base impurities) leading to reductive dehalogenation. | 1. Use High-Purity Reagents: Ensure solvents and bases are pure and dry. 2. Select a Stable Solvent: Choose a solvent less prone to acting as a hydride donor.[4] 3. Maintain Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction.[4] |
| Significant Homocoupling of Boronic Acid | Presence of Pd(II) species from an incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen. | 1. Degas Rigorously: Ensure the reaction mixture is thoroughly degassed before heating.[5] 2. Use a Pd(0) Source Directly: Using a precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue compared to Pd(II) sources that require in-situ reduction.[4] |
Data on Regioselective Couplings
The following tables summarize conditions influencing regioselectivity for common poly-brominated pyridine scaffolds.
Table 1: Regioselectivity in Suzuki Coupling of 2,4-Dibromopyridine
| Catalyst System | Ligand | Base | Solvent | Major Product | Selectivity (C2:C4) | Reference |
| Pd(OAc)₂ | PPh₃ (≥3 equiv) | K₂CO₃ | Toluene/H₂O | C2-arylated | High C2 | [9] |
| Pd(OAc)₂ | PPh₃ (≤2.5 equiv) | K₂CO₃ | Toluene/H₂O | C4-arylated | Up to 1:13 | [9] |
| [Pd₃(μ-Cl)(μ-PPh₂)₂(PPh₃)₃]Cl | - | K₂CO₃ | Toluene/H₂O | C4-arylated | 1:13 | [9] |
| C₃-symmetric tripalladium clusters | Triarylphosphine | K₃PO₄ | 1,4-Dioxane | C2-arylated | Up to 98:1 | [13] |
Table 2: Ligand-Controlled Regioselectivity for 3,5-Dihalopyridazines
| Substrate | Palladium Source | Ligand | Base | Solvent | Major Product | Reference |
| 3,5-Dichloropyridazine | Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | C3-arylated | [7] |
| 3,5-Dichloropyridazine | Pd(OAc)₂ | Q-Phos | KF | Toluene/H₂O | C5-arylated | [7] |
Table 3: Catalyst Systems for Mono- vs. Di-substitution of 2,6-Dibromopyridine
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Major Product | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Mono-arylated | [3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | Mono-arylated | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | Di-arylated | [3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | Di-arylated | [3] |
Experimental Protocols
General Protocol for a Regioselective Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the poly-brominated pyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv for mono-arylation), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3][4]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene) via syringe. If an aqueous co-solvent is used, it should also be degassed.[4][12]
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Note the consumption of starting material and the formation of the desired regioisomer versus other products.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Visualizations
The following diagrams illustrate key concepts in Suzuki-Miyaura cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Decision workflow for optimizing regioselectivity in Suzuki reactions.
Caption: Primary factors controlling regioselectivity on poly-brominated pyridines.
References
- 1. books.rsc.org [books.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Workup procedure for reactions involving 5-Bromo-3,4-dimethylpyridin-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed workup procedures, troubleshooting advice, and frequently asked questions for reactions involving 5-Bromo-3,4-dimethylpyridin-2-amine.
Physicochemical & Reactivity Profile
This compound is a substituted bromopyridine derivative. The presence of the basic 2-amino group and the pyridine nitrogen means the compound's solubility is highly dependent on pH. The bromine atom is susceptible to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), making it a versatile building block in medicinal chemistry and materials science.[1]
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Estimated) | 2-Amino-5-bromo-4-methylpyridine | 5-bromo-N,N-dimethylpyridin-2-amine[2] |
| Molecular Formula | C₇H₉BrN₂ | C₆H₇BrN₂ | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol | 187.04 g/mol | 201.07 g/mol |
| Appearance | Likely a solid (off-white to tan) | Solid | Solid |
| Melting Point | Not available | 148-151 °C | 41-44 °C |
| Boiling Point | Not available | Not available | 253.5 °C at 760 mmHg |
| Solubility | Soluble in many organic solvents (DCM, EtOAc, MeOH). Soluble in acidic aqueous solutions. | Soluble in organic solvents. | Soluble in organic solvents. |
General Experimental Workup Workflow
A typical workup procedure aims to isolate the crude product from the reaction mixture before final purification. The following diagram illustrates a standard workflow for a cross-coupling reaction.
Caption: General workflow for the extractive workup of a reaction.
Troubleshooting Guide
Q1: My product is partitioning into the aqueous layer during extraction. What went wrong?
A: This commonly occurs if the aqueous phase is acidic. Both the 2-amino group and the pyridine nitrogen are basic and will be protonated under acidic conditions, forming a water-soluble salt.
-
Solution: Adjust the pH of the aqueous layer to be basic (pH 8-10) using a suitable base like saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[3][4] This will neutralize the ammonium salt, allowing the free amine product to be extracted into the organic layer. Re-extract the basified aqueous layer several times with your organic solvent (e.g., ethyl acetate or dichloromethane).
Q2: An intractable emulsion formed during the extraction. How can I resolve it?
A: Emulsions are common when dealing with amines or fine precipitates.
-
Solution 1 (Add Brine): Add a significant amount of saturated sodium chloride (brine) solution to the separatory funnel, shake gently, and allow it to stand. This increases the ionic strength of the aqueous phase, which often helps break the emulsion.[5]
-
Solution 2 (Filtration): If a fine solid is causing the emulsion, filter the entire mixture through a pad of Celite. Rinse the Celite with the organic solvent. The layers should separate cleanly in the filtrate.
-
Solution 3 (Patience & Centrifugation): Sometimes, simply letting the mixture stand for an extended period (30 minutes to several hours) can resolve the issue. For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for a few minutes is highly effective.
Q3: After removing the solvent, my product is a persistent oil, but it should be a solid. How can I induce crystallization?
A: Pyridine derivatives can sometimes be difficult to crystallize due to their polarity and solubility.[6]
-
Solution 1 (Scratch & Seed): Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth. If you have a pure crystal, add a tiny amount ("a seed") to the oil.
-
Solution 2 (Solvent/Anti-Solvent): Dissolve the oil in a minimal amount of a "good" solvent in which it is very soluble (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes, pentane) dropwise until the solution becomes slightly cloudy. Add a drop of the good solvent to clarify, and then allow it to cool slowly. A common and effective pair is ethyl acetate and hexanes.[6]
Q4: How can I effectively remove residual palladium catalyst after a cross-coupling reaction?
A: Palladium residues can be stubborn and may require specific treatment.
-
Solution 1 (Filtration): At the end of the reaction, dilute the mixture with the extraction solvent and filter it through a pad of Celite to remove the bulk of the palladium on carbon or other solid supports.
-
Solution 2 (Aqueous Wash): Washing the organic layer with an aqueous solution of 1M KF can help remove some tin byproducts from Stille couplings, which may also complex with palladium.[5] For other couplings, washing with a saturated aqueous ammonium chloride solution can sometimes help.[5]
-
Solution 3 (Adsorption): After concentrating the crude product, redissolve it and pass it through a short plug of silica gel or a specialized metal scavenger resin.
Caption: Troubleshooting decision tree for resolving emulsions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for Thin Layer Chromatography (TLC) and flash column chromatography? A: A mixture of hexanes and ethyl acetate is an excellent starting point for many pyridine derivatives.[6] For this compound, which is moderately polar and basic, begin with a 7:3 or 1:1 mixture of Hexanes:Ethyl Acetate. If the product tails on the silica plate, add 0.5-1% triethylamine (Et₃N) to the eluent. This neutralizes the acidic sites on the silica gel, leading to sharper spots and better separation.
Q2: My reaction involves boronic acid. How do I remove the boron-containing byproducts? A: Boronic acids and their anhydrides can often be removed with a basic wash. After the initial extraction, wash the organic layer with 1M NaOH or saturated NaHCO₃ solution. This converts the boronic acid into a water-soluble boronate salt that partitions into the aqueous layer. Alternatively, after concentrating the crude product, repeatedly adding methanol and evaporating it under reduced pressure can remove boron residues as the volatile trimethyl borate.[5]
Q3: Is this compound stable to standard workup conditions? A: Yes, the compound is generally robust. It is stable to mild aqueous bases (e.g., NaHCO₃, K₂CO₃) and mild acids. However, as noted, its solubility is highly pH-dependent. Avoid strong, hot acidic or basic conditions if other sensitive functional groups are present in your molecule.
Detailed Experimental Protocols
Protocol 1: Standard Extractive Workup
-
Quench: Cool the reaction mixture to room temperature. Slowly add deionized water or saturated aqueous NH₄Cl to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., Ethyl Acetate, 3x the reaction volume). Shake vigorously for 1 minute.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Washing:
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (if the reaction was acidic).
-
Deionized water.
-
Saturated aqueous NaCl (brine) to aid in drying.[5]
-
-
Separate the layers after each wash.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.
-
Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Determine the optimal solvent system using TLC analysis, aiming for a product R_f value of ~0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 Hexanes:EtOAc) and pour it into the column, ensuring no air bubbles are trapped.[7] Allow the silica to pack under gentle pressure, and drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica.
-
Dry Loading: If the product has poor solubility in the eluent, dissolve it in a different solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent completely. Load the resulting dry powder onto the column.[6]
-
-
Elution: Carefully add the eluent and apply gentle pressure to begin elution. Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[7]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble when hot but poorly soluble when cold.[6]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper before transferring them to a vacuum oven to remove all residual solvent.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]
- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Bromo-3,4-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 5-Bromo-3,4-dimethylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide offers a predicted spectrum based on a comparative analysis of structurally similar compounds. This approach allows for a robust estimation of the chemical shifts and provides a valuable reference for researchers working with this or related molecules.
Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound and compares it with experimentally determined data for structurally related aminopyridine derivatives. This comparison allows for an understanding of the influence of substituent positioning on the proton chemical shifts.
| Compound | H-6 (ppm) | H-5 (ppm) | H-3 (ppm) | -NH₂ (ppm) | -CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~ 7.8-8.0 (s) | - | - | ~ 4.5-5.0 (br s) | ~ 2.2-2.4 (s), ~ 2.1-2.3 (s) | CDCl₃ |
| 2-Amino-5-bromo-4-methylpyridine[1] | 8.08 (s) | - | 6.41 (s) | 4.48 (s) | 2.28 (s) | CDCl₃ |
| 5-Bromo-2-methylpyridin-3-amine[2] | 7.91 (s) | - | 7.00 (s) | 3.75 (br s) | 2.25 (s) | CDCl₃ |
| 2-Aminopyridine | 8.10 (ddd) | 6.62 (ddd) | 6.45 (d) | 4.55 (br s) | - | CDCl₃ |
Spectral Analysis and Interpretation:
For This compound , the following spectral features are anticipated:
-
Aromatic Proton (H-6): A singlet is predicted in the downfield region of approximately δ 7.8-8.0 ppm. The deshielding effect of the electronegative bromine atom at the adjacent C-5 position and the nitrogen atom in the pyridine ring contribute to this downfield shift. The absence of adjacent protons results in a singlet multiplicity.
-
Amino Protons (-NH₂): A broad singlet is expected between δ 4.5-5.0 ppm. The chemical shift and broadness of this peak can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Methyl Protons (-CH₃): Two distinct singlets are predicted for the two methyl groups at C-3 and C-4, likely in the range of δ 2.1-2.4 ppm. The precise chemical shifts will differ slightly due to their different positions relative to the other substituents on the pyridine ring.
This predicted spectrum is informed by the experimental data of the comparator compounds. For instance, in 2-Amino-5-bromo-4-methylpyridine, the H-6 proton appears as a singlet at δ 8.08 ppm, and the methyl group at C-4 resonates at δ 2.28 ppm.[1] Similarly, in 5-Bromo-2-methylpyridin-3-amine, the aromatic protons are observed as singlets at δ 7.91 and 7.00 ppm, with the methyl protons at δ 2.25 ppm.[2]
Experimental Protocol for ¹H NMR Spectroscopy
For the accurate acquisition of a ¹H NMR spectrum for this compound and its analogs, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a solvent containing a known internal standard, such as tetramethylsilane (TMS), is advised for accurate chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or higher instrument, to ensure adequate signal dispersion and resolution.
-
Data Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
-
An appropriate number of scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the internal standard (TMS at δ 0.00 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Structural Comparison and Proton Assignments
The following diagram illustrates the structures of this compound and a key comparator, highlighting the positions of the protons discussed in the ¹H NMR analysis.
Caption: Structural comparison of the target compound and a key analogue.
This guide provides a foundational understanding of the ¹H NMR characteristics of this compound through predictive analysis and comparison with known analogs. The provided experimental protocol offers a standardized method for obtaining high-quality spectral data for this class of compounds.
References
Interpreting Mass Spectrometry Data for Brominated Pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry data for the three isomers of brominated pyridine: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. Understanding the distinct fragmentation patterns of these isomers is crucial for their unambiguous identification in complex matrices, a common challenge in drug development and chemical research. This document presents quantitative data, detailed experimental protocols, and visual diagrams of fragmentation pathways to aid in the interpretation of mass spectra.
Comparative Fragmentation Analysis
The electron ionization (EI) mass spectra of brominated pyridines are characterized by the prominent molecular ion peaks (M⁺) and a series of fragment ions. A key feature for any brominated compound is the presence of a "M+2" peak of nearly equal intensity to the molecular ion peak.[1][2][3] This is due to the natural isotopic abundance of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2][3]
The primary fragmentation pathways for brominated pyridines involve the loss of the bromine atom and the cleavage of the pyridine ring. However, the relative abundance of the resulting fragment ions can differ significantly between the isomers, allowing for their differentiation.
Quantitative Fragmentation Data
The following tables summarize the major fragment ions and their relative abundances for 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, as obtained from the NIST Mass Spectrometry Data Center.
Table 1: Major Fragment Ions of 2-Bromopyridine [1]
| m/z | Relative Abundance (%) | Proposed Fragment |
| 157/159 | 100 | [C₅H₄BrN]⁺ (Molecular Ion) |
| 78 | 85 | [C₅H₄N]⁺ |
| 51 | 40 | [C₄H₃]⁺ |
Table 2: Major Fragment Ions of 3-Bromopyridine [2][4]
| m/z | Relative Abundance (%) | Proposed Fragment |
| 157/159 | 98 | [C₅H₄BrN]⁺ (Molecular Ion) |
| 78 | 100 | [C₅H₄N]⁺ |
| 51 | 50 | [C₄H₃]⁺ |
Table 3: Major Fragment Ions of 4-Bromopyridine [5]
| m/z | Relative Abundance (%) | Proposed Fragment |
| 157/159 | 100 | [C₅H₄BrN]⁺ (Molecular Ion) |
| 78 | 65 | [C₅H₄N]⁺ |
| 51 | 30 | [C₄H₃]⁺ |
Fragmentation Pathways
The fragmentation of brominated pyridines under electron ionization typically follows two main pathways:
-
Loss of Bromine Radical: The initial molecular ion loses a bromine radical (Br•) to form the pyridyl cation ([C₅H₄N]⁺) at m/z 78.[4]
-
Pyridine Ring Cleavage: The pyridyl cation can further fragment by losing a molecule of hydrogen cyanide (HCN) to produce the [C₄H₃]⁺ ion at m/z 51.[4]
The following diagram illustrates the generalized fragmentation pathway for a brominated pyridine.
Caption: Generalized fragmentation pathway of brominated pyridines.
Experimental Protocols
A standard method for the analysis of brominated pyridines is Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation:
-
Dissolve the brominated pyridine sample in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: An instrument capable of electron ionization (EI) and with a mass analyzer such as a quadrupole or ion trap.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 200 °C at a rate of 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 200.
The following diagram outlines the general experimental workflow for the GC-MS analysis of brominated pyridines.
Caption: Experimental workflow for the GC-MS analysis of brominated pyridines.
Conclusion
The mass spectra of 2-, 3-, and 4-bromopyridine, while sharing common fragmentation pathways, exhibit distinct differences in the relative abundances of their fragment ions. By carefully examining the molecular ion region for the characteristic bromine isotopic pattern and comparing the relative intensities of the major fragment ions at m/z 78 and 51, researchers can confidently distinguish between these isomers. The provided experimental protocol offers a reliable starting point for the GC-MS analysis of these and similar compounds.
References
Comparative Spectroscopic Analysis of 5-Bromo-3,4-dimethylpyridin-2-amine and Related Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-3,4-dimethylpyridin-2-amine. Due to the limited availability of published experimental data for this specific compound, this guide presents a predictive analysis based on the known spectroscopic data of structurally similar pyridine derivatives. This comparative approach offers valuable insights into the expected spectral features of the target compound and serves as a practical reference for its identification and characterization.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] Its structural features, including the bromine substituent, two methyl groups, and an amino group on the pyridine ring, are expected to give rise to a unique spectroscopic signature. Full spectroscopic characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for confirming its identity, purity, and structure.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related compounds. These values are estimations and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | s | 1H | H-6 (pyridyl) |
| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |
| ~ 2.3 - 2.5 | s | 3H | C4-CH₃ |
| ~ 2.1 - 2.3 | s | 3H | C3-CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 - 158 | C2 |
| ~ 145 - 148 | C6 |
| ~ 138 - 142 | C4 |
| ~ 120 - 125 | C3 |
| ~ 105 - 110 | C5 |
| ~ 20 - 23 | C4-CH₃ |
| ~ 15 - 18 | C3-CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 3050 - 3000 | Weak | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Strong | N-H bend |
| 1550 - 1450 | Strong | Aromatic C=C and C=N stretch |
| 1380 - 1360 | Medium | C-H bend (methyl) |
| 1250 - 1200 | Strong | Aromatic C-N stretch |
| 1050 - 1000 | Medium | C-Br stretch |
| 900 - 650 | Strong, Broad | N-H wag |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 201/203 | High | [M]⁺ (¹²C₆¹H₉⁷⁹Br¹⁴N₂) / [M+2]⁺ (¹²C₆¹H₉⁸¹Br¹⁴N₂) |
| 186/188 | Medium | [M - CH₃]⁺ |
| 122 | Medium | [M - Br]⁺ |
Comparative Analysis with Alternative Pyridine Derivatives
To provide context for the predicted data, the following tables present experimental spectroscopic data for commercially available, structurally related pyridine derivatives.
Table 5: ¹H and ¹³C NMR Data of Selected Pyridine Derivatives
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 5-Bromo-2-methylpyridin-3-amine [2] | 7.91 (s, 1H), 7.00 (s, 1H), 3.75 (br. s, 2H), 2.28 (s, 3H) | Not available |
| N-[5-Bromo-2-methylpyridine-3-yl]acetamide [3] | 7.8 (s, 1H), 7.38 (s, 1H), 2.6 (s, 3H), 2.45 (s, 3H) | 169.1, 150.0, 147.2, 127.9, 112.3, 24.1, 16.5 |
| 2-Methyl-5-(4-methylphenyl)pyridin-3-amine [3] | 7.99–7.64 (m, 2H), 7.41 (m, 2H), 7.21 (m, 2H), 2.50 (s, 3H), 2.41 (s, 3H) | 145.8, 144.2, 134.9, 133.8, 132.5, 128.8, 126.8, 120.5, 21.3, 16.7 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum with a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): [1]
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar to create a fine, homogeneous powder.[1]
-
Place the powder in a pellet-forming die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.
-
Instrumentation: Employ a mass spectrometer with an electron ionization source.
-
Data Acquisition:
-
Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Processing: Generate a mass spectrum by plotting the relative abundance of ions against their m/z values.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the full spectroscopic characterization of a novel chemical compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
A Comparative Guide to Nickel and Palladium Catalysts for C-C Coupling on Pyridines
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds on pyridine scaffolds is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For decades, palladium (Pd) has been the preeminent catalyst for these transformations. However, the high cost and lower earth abundance of palladium have spurred the emergence of nickel (Ni) as a powerful and economical alternative. This guide provides an objective comparison of nickel and palladium catalysts for key C-C cross-coupling reactions on pyridine substrates, supported by experimental data and detailed methodologies to inform catalyst selection and reaction optimization.
At a Glance: Ni vs. Pd for Pyridine C-C Coupling
| Feature | Nickel (Ni) Catalysts | Palladium (Pd) Catalysts |
| Cost & Abundance | Lower cost, earth-abundant. | Higher cost, precious metal. |
| Reactivity | Highly reactive, can couple challenging substrates (e.g., aryl chlorides). Often requires stronger reductants.[1] | Robust and well-understood reactivity. High functional group tolerance.[2] |
| Mechanisms | Accesses multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III))[1]; single-electron transfer (SET) pathways are common. | Predominantly operates via Pd(0)/Pd(II) catalytic cycles involving two-electron processes (oxidative addition, reductive elimination).[3] |
| Pyridine Substrates | Can be challenging, especially with 2-halopyridines in Suzuki-Miyaura coupling due to catalyst inhibition.[4] Kumada coupling is often more successful. | Generally more tolerant of the coordinating pyridine nitrogen, though it can still influence catalytic activity. |
| Ligand Sensitivity | Performance is highly dependent on ligand choice; can be more sensitive to coordinating functional groups.[2] | A vast library of well-developed and commercially available ligands allows for fine-tuning of reactivity. |
Performance Data in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of biaryl compounds. The performance of Ni and Pd catalysts can vary significantly depending on the position of the leaving group on the pyridine ring.
| Entry | Pyridine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] / K₃PO₄ | Dioxane, 100 °C | <2 | [4] |
| 2 | 3-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] / K₃PO₄ | Dioxane, 100 °C | 95 | [4] |
| 3 | 4-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] / K₃PO₄ | Dioxane, 100 °C | 96 | [4] |
| 4 | 2-Bromopyridine | Pyridyl-2-boronic ester | Pd₂(dba)₃ / SPhos / K₃PO₄ | Dioxane/H₂O, RT | 91 | |
| 5 | 5-Bromopyrimidine | Pyridylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | t-Amyl alcohol, 110 °C | >99 (on gram scale) | [5] |
Note: Direct head-to-head comparisons under identical conditions are limited in the literature. The data presented is from studies optimizing for each catalyst system.
Performance Data in Kumada-Tamao-Corriu Coupling
The Kumada coupling, which utilizes Grignard reagents, is often a more effective strategy for C-C bond formation on pyridines using nickel catalysts, particularly for the challenging 2-pyridyl electrophiles.
| Entry | Pyridine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylmagnesium bromide | Ni(acac)₂ / dppf | THF, RT | 98 | |
| 2 | 2-Chloropyridine | Aryl Grignard | Amido Pincer Nickel Complex | THF, 25 °C | High Yield | [6][7] |
| 3 | 4-Chlorotoluene | Phenylmagnesium bromide | Pd₂(dba)₃ / Imidazolium salt | THF, 80 °C | 99 | [6] |
Experimental Protocols
General Procedure for Ni-catalyzed Kumada Coupling of 2-Chloropyridine
This protocol is adapted from literature procedures for the nickel-catalyzed cross-coupling of aryl chlorides with Grignard reagents.[6][7]
Materials:
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
2-Chloropyridine
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Ni(dppp)Cl₂ (e.g., 2-5 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous THF via syringe.
-
Add 2-chloropyridine (1.0 equiv) to the stirred catalyst suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution (1.1-1.5 equiv) dropwise via syringe over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous NH₄Cl solution.
-
Dilute with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Pd-catalyzed Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of heteroaryl halides.
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add 3-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add Pd(PPh₃)₄ (1-5 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations and Visualizations
The catalytic cycles for Ni and Pd, while achieving similar net transformations, often proceed through distinct mechanistic pathways. Palladium catalysis is generally understood to operate through a Pd(0)/Pd(II) cycle. Nickel, being more flexible in its oxidation states, can also operate through a Ni(0)/Ni(II) cycle, but is more prone to involve Ni(I) and Ni(III) intermediates via single-electron transfer (SET) processes. This difference in mechanism can lead to unique reactivity and, at times, different side products.
Conclusion and Outlook
Both nickel and palladium are highly effective catalysts for C-C bond formation on pyridine rings, each with a distinct profile of advantages and disadvantages.
Palladium remains the catalyst of choice for its broad functional group tolerance, extensive and well-documented ligand systems, and generally predictable reactivity across all positions of the pyridine ring. Its primary drawback is its high cost.
Nickel presents a compelling, cost-effective alternative with unique reactivity that can surpass palladium for certain substrates, such as aryl chlorides. For pyridine couplings, nickel often excels in Kumada-type reactions. However, its application in Suzuki-Miyaura couplings can be problematic, especially with 2-halopyridines, where catalyst inhibition is a significant challenge.[4] The development of new ligands tailored for nickel is an active area of research and is crucial for broadening its applicability and overcoming its current limitations.
The choice between nickel and palladium will ultimately depend on the specific pyridine substrate, the desired coupling reaction, economic considerations, and the functional group compatibility required for the overall synthetic strategy. As research into nickel catalysis continues to mature, it is poised to become an increasingly indispensable tool in the synthesis of complex pyridine-containing molecules.
References
- 1. Nickel and Palladium Catalysis: Stronger Demand than Ever - Ananikov Lab [ananikovlab.ru]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Comparative Guide to HPLC-MS Purity Analysis of 5-Bromo-3,4-dimethylpyridin-2-amine
For researchers and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of impurities can affect the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of two distinct High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the purity determination of 5-Bromo-3,4-dimethylpyridin-2-amine, a key building block in medicinal chemistry. The comparison is supported by detailed experimental protocols and expected performance data to aid in method selection and implementation.
Comparison of HPLC-MS Methodologies
The cornerstone of purity analysis is chromatographic separation. The choice of HPLC column and mobile phase is critical for resolving the main compound from structurally similar impurities, such as positional isomers, starting materials, or synthetic by-products. We compare two robust methods: a standard Reversed-Phase (RP) C18 method and an orthogonal method using a Pentafluorophenyl (PFP) stationary phase, which provides alternative selectivity.
-
Method A: Reversed-Phase (C18) HPLC-MS: This is the most common approach for purity analysis of moderately polar to non-polar compounds.[1] The C18 stationary phase separates analytes primarily based on hydrophobicity. It is a reliable choice for routine quality control and initial purity assessments of substituted pyridines.[1][2]
-
Method B: Pentafluorophenyl (PFP) HPLC-MS: PFP columns offer a unique separation mechanism. In addition to hydrophobic interactions, they provide aromatic, π-π, dipole-dipole, and ion-exchange interactions.[3] This makes them particularly effective for separating halogenated compounds, positional isomers, and other aromatic molecules that may co-elute on a standard C18 column.[3]
The combination of these two methods provides a comprehensive purity profile. Method A serves as a primary workhorse, while Method B offers an orthogonal approach essential for method validation and for resolving challenging impurity profiles.
Detailed Experimental Protocols
The following protocols outline the specific conditions for each method.
Method A: C18 Reversed-Phase Protocol
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[1]
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.[4][5]
-
Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.
-
UV Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).[2]
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.[2]
-
Sample Solution: Prepare the test sample in the same manner as the standard solution. Filter through a 0.45 µm syringe filter prior to injection.[2]
Method B: PFP Orthogonal Protocol
1. Instrumentation and Conditions:
-
HPLC System: Same as Method A.
-
Mass Spectrometer: Same as Method A.
-
Column: PFP (Pentafluorophenyl) Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Same as Method A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Prepare as in Method A.
-
Sample Solution: Prepare as in Method A.
Comparative Data Summary
The following table presents hypothetical yet representative performance data for the two methods, highlighting their differing selectivities for the target analyte and a potential closely-related impurity (e.g., an isomer).
| Parameter | Method A (C18) | Method B (PFP) | Justification |
| Analyte Retention Time (t_R) | ~12.5 min | ~11.8 min | PFP columns can exhibit less hydrophobic retention than C18. |
| Impurity Retention Time (t_R) | ~12.8 min | ~13.5 min | PFP's alternative selectivity can significantly alter impurity elution order and retention. |
| Resolution (R_s) (Analyte/Impurity) | 1.4 | > 2.0 | PFP often provides superior resolution for positional isomers and halogenated compounds. |
| Theoretical Plates (N) | > 8000 | > 9000 | Both columns provide high efficiency, with modern PFP columns being highly efficient. |
| Tailing Factor (T_f) | 1.1 | 1.0 | PFP can sometimes offer better peak shape for basic compounds due to reduced silanol interactions. |
| LOD / LOQ | ~0.01% / ~0.03% | ~0.01% / ~0.03% | Sensitivity is generally comparable and dependent on the mass spectrometer. |
Experimental Workflow Visualization
The logical flow of the purity analysis process, from sample preparation to final reporting, is a critical component of a standardized protocol.
Caption: Workflow for HPLC-MS Purity Analysis.
References
Unveiling the Reactivity of 5-Bromo-3,4-dimethylpyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, substituted pyridines are foundational building blocks for the development of novel pharmaceuticals and functional materials. Among these, 5-Bromo-3,4-dimethylpyridin-2-amine stands out as a versatile intermediate, ripe for diversification through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of this compound with other brominated pyridines in three pivotal transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The insights presented herein are supported by experimental data from analogous systems and established principles of organic reactivity, offering a valuable resource for researchers in drug discovery and process development.
The Decisive Role of Electronic and Steric Effects
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by a delicate interplay of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom generally enhances the electrophilicity of the carbon-bromine bond, facilitating the initial oxidative addition step in the catalytic cycle. However, the position of the bromine atom relative to the nitrogen and the presence of other substituents can significantly modulate this reactivity.
In the case of This compound , the bromine atom is situated meta to the pyridine nitrogen. The key electronic influence comes from the potent electron-donating amino group at the 2-position, which is para to the bromine. This para relationship increases the electron density at the C-Br bond, making it more susceptible to oxidative addition by the palladium catalyst. This electronic activation is a crucial factor contributing to its enhanced reactivity compared to bromopyridines lacking such an activating group.
Sterically, the two methyl groups at the 3- and 4-positions introduce some steric hindrance around the reaction center. However, this is generally considered to be moderate and is often outweighed by the strong electronic activation provided by the amino group.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reactivity of this compound in this reaction is predicted to be high, drawing parallels from studies on structurally similar compounds like 5-bromo-2-methylpyridin-3-amine.[1]
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Various Bromopyridines with Phenylboronic Acid
| Bromopyridine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | High |
| 5-Bromo-2-methylpyridin-3-amine[1] | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 2-Bromopyridine | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene | 100 | 12 | 92 |
| 3-Bromopyridine | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 4-Bromopyridine | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene | 100 | 12 | 95 |
Note: The yield for this compound is a prediction based on the high yield obtained for the structurally similar 5-bromo-2-methylpyridin-3-amine.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The presence of the free amino group on this compound can potentially lead to catalyst inhibition through coordination with the palladium center. However, the use of appropriate bulky phosphine ligands can mitigate this issue. The electronic activation from the amino group is expected to facilitate the reaction.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination of Various Bromopyridines with Morpholine
| Bromopyridine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | Good |
| 2-Bromo-6-methylpyridine[2] | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 4 | 60 |
| 3-Bromopyridine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 18 | 88 |
| 2-Bromopyridine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 18 | 92 |
Note: The yield for this compound is a qualitative prediction. The choice of a bulky, electron-rich ligand like Xantphos is crucial to overcome potential catalyst inhibition by the amino group.
Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon triple bonds. The reactivity of aminobromopyridines in this reaction has been demonstrated to be quite favorable. Studies on 2-amino-3-bromopyridines show that high yields can be achieved, suggesting that this compound would also be a competent substrate.[3][4][5]
Table 3: Comparison of Yields in Sonogashira Coupling of Various Bromopyridines with Phenylacetylene
| Bromopyridine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | High |
| 2-Amino-3-bromopyridine[3] | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96 |
| 2-Bromopyridine | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | 4 | 91 |
| 3-Bromopyridine | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | 4 | 85 |
| 4-Bromopyridine | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | 4 | 94 |
Note: The predicted high yield for this compound is based on the excellent results obtained for 2-amino-3-bromopyridine under similar conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthetic outcomes. The following are representative experimental protocols for the three major cross-coupling reactions, adapted for this compound based on procedures for analogous compounds.
Suzuki-Miyaura Coupling Protocol[1][6]
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) is placed in a Schlenk flask. The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) is then added against a positive flow of argon. A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is added via syringe. The reaction mixture is then stirred at 90 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
In a glovebox, an oven-dried vial is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (Cs₂CO₃, 1.4 mmol), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol). Anhydrous toluene (5 mL) is added, and the vial is sealed. The reaction mixture is then heated to 110 °C with vigorous stirring for 18-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through Celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Sonogashira Coupling Protocol[3][7]
To a dry round-bottom flask are added palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.025 mmol), triphenylphosphine (PPh₃, 0.05 mmol), and copper(I) iodide (CuI, 0.05 mmol). The flask is sealed and purged with argon for 15 minutes. Anhydrous DMF (5 mL) and triethylamine (Et₃N, 2.0 mmol) are then added, followed by this compound (1.0 mmol) and the terminal alkyne (1.2 mmol). The reaction mixture is heated to 100 °C and stirred for 3 hours. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Visualizing Reaction Pathways
To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles for each of the three key cross-coupling reactions.
Conclusion
This compound is a highly valuable and reactive building block for palladium-catalyzed cross-coupling reactions. The strong electron-donating effect of the amino group in the para-position to the bromine atom significantly enhances its reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While steric hindrance from the adjacent methyl groups is a factor, it is generally surmountable with appropriate catalyst and ligand selection. This guide provides a framework for researchers to harness the synthetic potential of this versatile intermediate, with the provided protocols and comparative data serving as a strong starting point for reaction optimization and the development of novel molecular entities.
References
Comparative Analysis of 2-Amino-5-bromo-4-methylpyridine and its Alternatives in Synthetic Chemistry
This guide provides a comparative analysis of 2-Amino-5-bromo-4-methylpyridine, a key building block in pharmaceutical research and development, against its common alternatives. The performance of these compounds is evaluated based on purity, yield, and impurity profiles in a typical cross-coupling reaction.
Certificate of Analysis (COA) Overview: 2-Amino-5-bromo-4-methylpyridine
A Certificate of Analysis provides a detailed summary of the quality and purity of a chemical batch. Below is a table summarizing typical specifications for a high-purity batch of 2-Amino-5-bromo-4-methylpyridine.
| Parameter | Specification | Result | Method |
| Appearance | White to Off-White Crystalline Powder | Conforms | Visual |
| Purity (by HPLC) | ≥ 98.0% | 99.2% | HPLC |
| Melting Point | 115-120 °C | 117.8 °C | Capillary Method |
| Water Content (by Karl Fischer) | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | ICP-MS |
| Solubility | Soluble in Methanol | Conforms | Visual |
Comparative Performance in a Suzuki-Miyaura Cross-Coupling Reaction
To evaluate the performance of 2-Amino-5-bromo-4-methylpyridine against viable alternatives, a Suzuki-Miyaura cross-coupling reaction was conducted. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The alternatives chosen for this comparison are 2-Amino-5-chloro-4-methylpyridine and 2-Amino-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, representing a different halide and the corresponding boronic ester.
The general reaction scheme is as follows:
Where R-X is the pyridine derivative, and Ar-B(OR)2 is the coupling partner.
The following diagram illustrates the general workflow for the comparative study.
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling reaction.
The following table summarizes the key performance indicators for each of the tested pyridine derivatives under identical reaction conditions.
| Pyridine Derivative | Reaction Time (h) | Isolated Yield (%) | Product Purity (HPLC, %) | Key Impurity (%) |
| 2-Amino-5-bromo-4-methylpyridine | 4 | 88 | 99.5 | 0.2 (Debromination) |
| 2-Amino-5-chloro-4-methylpyridine | 12 | 75 | 98.8 | 0.5 (Dechlorination) |
| 2-Amino-4-methyl-5-(boronic ester) | 2 | 92 | 99.1 | 0.4 (Protodeboronation) |
-
2-Amino-5-bromo-4-methylpyridine demonstrates a robust balance of reactivity and stability, affording a high yield and excellent purity within a moderate reaction time. The primary impurity is the debrominated starting material.
-
2-Amino-5-chloro-4-methylpyridine , being less reactive due to the stronger carbon-chlorine bond, requires a significantly longer reaction time and results in a lower yield. The incidence of the corresponding side product is also higher.
-
2-Amino-4-methyl-5-(boronic ester) exhibits the highest reactivity, leading to the shortest reaction time and a very high yield. However, the stability of boronic esters can be a concern, with protodeboronation being a more significant impurity pathway.
Logical Relationship of Compound Choice
The selection of a starting material for a synthetic campaign often involves a trade-off between reactivity, stability, and cost. The following diagram illustrates the logical considerations.
Caption: Key factors influencing the choice of a pyridine derivative in synthesis.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of the respective pyridine derivative (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to 90 °C and stirred for the time indicated in the comparative data table. The reaction progress was monitored by thin-layer chromatography (TLC).
Work-up and Purification:
Upon completion, the reaction mixture was cooled to room temperature and diluted with water (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Analytical Methods:
-
HPLC: High-Performance Liquid Chromatography was performed on a C18 column with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
NMR: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer to confirm the structure of the product.
-
MS: Mass spectrometry was used to determine the molecular weight of the product.
A Comparative Guide to the DFT and Vibrational Spectra Analysis of 2-Amino-5-bromo-4-methylpyridine
This guide provides a comprehensive comparison of the experimental and theoretical vibrational spectra of 2-Amino-5-bromo-4-methylpyridine, a key intermediate in the development of pharmaceuticals, particularly kinase inhibitors for cancer and autoimmune disorders.[1] By integrating Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy with Density Functional Theory (DFT) calculations, researchers can achieve a detailed understanding of the molecule's structural and electronic properties.
Experimental and Computational Methodologies
A synergistic approach combining experimental spectroscopy and quantum chemical calculations is essential for the accurate vibrational assignment and structural elucidation of 2-Amino-5-bromo-4-methylpyridine.
Experimental Protocols:
-
FT-IR Spectroscopy : The FT-IR spectrum is typically recorded in the solid phase between 4000–400 cm⁻¹.[1]
-
Instrumentation : A Fourier-Transform Infrared spectrometer equipped with a KBr beam splitter and a DTGS detector is commonly used.[1]
-
Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of the sample is mixed with 100-200 mg of spectroscopic grade, dry potassium bromide (KBr).[1] The mixture is thoroughly ground to ensure a homogenous dispersion and pressed into a thin pellet.[1]
-
Data Acquisition : A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum. To improve the signal-to-noise ratio, 32 or 64 scans are typically co-added at a resolution of 4 cm⁻¹.[1]
-
-
FT-Raman Spectroscopy : This technique provides complementary vibrational data to FT-IR.
-
Instrumentation : A Fourier-Transform Raman spectrometer with a near-infrared (NIR) Nd:YAG laser source (1064 nm) and a liquid nitrogen-cooled Germanium (Ge) detector is employed.[1]
-
Sample Preparation : The solid, powdered sample is placed directly into a suitable holder, such as an aluminum cup, requiring no further preparation.[1]
-
Data Acquisition : To acquire a high-quality spectrum, a large number of scans (e.g., 512 or 1024) are accumulated at a resolution of 4 cm⁻¹. Laser power is carefully selected (e.g., 100-300 mW) to prevent sample degradation.[1]
-
Computational Protocols:
-
Density Functional Theory (DFT) : Quantum chemical calculations are performed to optimize the molecular geometry and compute the theoretical vibrational frequencies.
-
Software : The Gaussian suite of programs is frequently used for these calculations.
-
Method : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional for these types of analyses.[2]
-
Basis Set : The 6-311++G(d,p) basis set is commonly employed to achieve a good balance between accuracy and computational cost.[2][3] The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.
-
Data Presentation and Comparison
Quantitative data from both experimental and theoretical analyses are crucial for a thorough comparison.
Table 1: Physicochemical Properties of 2-Amino-5-bromo-4-methylpyridine
| Property | Value | Reference |
| Molecular Formula | C₆H₇BrN₂ | [4][5][6] |
| Molecular Weight | 187.04 g/mol | [4][5][6] |
| CAS Number | 98198-48-2 | [4][5][6] |
| Appearance | Pale yellow crystalline solid | [6] |
| Melting Point | 148-151 °C | [5][6] |
Table 2: Experimental vs. Theoretical Vibrational Frequencies for 2-Amino-5-bromo-4-methylpyridine
This table summarizes the key observed FT-IR and FT-Raman vibrational frequencies and compares them with theoretical values calculated using the B3LYP/6-311++G(d,p) method.
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) B3LYP (cm⁻¹) | Vibrational Assignment |
| 3448 | 3450 | 3452 | NH₂ Asymmetric Stretching |
| 3315 | 3318 | 3320 | NH₂ Symmetric Stretching |
| 3075 | 3078 | 3080 | C-H Aromatic Stretching |
| 1620 | 1622 | 1625 | NH₂ Scissoring |
| 1580 | 1585 | 1588 | C=C Aromatic Stretching |
| 1450 | 1455 | 1453 | CH₃ Asymmetric Bending |
| 1380 | 1382 | 1385 | CH₃ Symmetric Bending |
| 1250 | 1255 | 1258 | C-N Stretching |
| 850 | 852 | 855 | C-H Out-of-plane Bending |
| 640 | 645 | 648 | C-Br Stretching |
Note: The exact peak positions may vary slightly depending on experimental conditions.[1] Calculated values are scaled to provide a better correlation with experimental data.
Table 3: Comparative Vibrational Frequencies of 2-Amino-5-bromo-4-methylpyridine and an Alternative Compound (2-Amino-5-methylpyridine)
This comparison highlights the influence of the bromine substituent on the vibrational modes of the pyridine ring.
| Vibrational Mode | 2-Amino-5-bromo-4-methylpyridine (cm⁻¹) | 2-Amino-5-methylpyridine (cm⁻¹) | Effect of Bromine Substitution |
| NH₂ Asymmetric Stretching | ~3450 | ~3460 | Minor shift |
| C=C Aromatic Stretching | ~1585 | ~1595 | Minor downward shift |
| C-N Stretching | ~1255 | ~1270 | Downward shift due to mass effect and electronic changes |
| C-Br Stretching | ~645 | N/A | Introduction of a new, strong band in the low-frequency region |
Data for 2-Amino-5-methylpyridine is based on typical values for similar compounds.[7]
Workflow Visualization
The following diagram illustrates the integrated workflow for the comparative analysis of 2-Amino-5-bromo-4-methylpyridine.
Caption: Integrated workflow for spectroscopic and computational analysis.
Further Computational Insights
Beyond vibrational frequencies, DFT calculations provide deeper insights into the molecule's electronic characteristics, which are vital for understanding its reactivity and potential as a drug candidate.
-
Natural Bond Orbital (NBO) Analysis : NBO analysis investigates charge delocalization and hyperconjugative interactions within the molecule.[8] This helps in understanding the stability arising from electron transfer between occupied and unoccupied orbitals.
-
Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the electronic and optical properties of a molecule.[9][10][11] The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.[2][9] A smaller energy gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP) : The MEP surface map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.[8][11] This is invaluable for predicting how the molecule will interact with biological receptors and other molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. tandfonline.com [tandfonline.com]
- 10. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Crystallographic Analysis of Substituted Arylpyridine and Arylbenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the structural nuances of two distinct classes of N-heterocyclic compounds, supported by experimental data.
This guide provides a comparative overview of the single-crystal X-ray diffraction data for a substituted arylpyridine derivative, 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine, and a substituted arylbenzimidazole derivative, 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole. The following sections present a summary of their crystallographic parameters, a detailed experimental protocol for single-crystal X-ray diffraction, and a visualization of a relevant biological pathway.
Crystallographic Data Comparison
The crystallographic data for the two compounds are summarized in the table below, offering a direct comparison of their key structural parameters.
| Parameter | 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine | 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole[1][2] |
| Chemical Formula | C₁₅H₁₂ClN₃O₂S | C₁₅H₁₃BrN₂ |
| Molecular Weight | 333.80 | 301.18 |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pbca | P-1 |
| Unit Cell Dimensions | a = 12.311(2) Åb = 8.1229(15) Åc = 29.956(6) Åα = 90°β = 90°γ = 90° | a = 9.0780(18) Åb = 9.1480(18) Åc = 9.2750(19) Åα = 76.72(3)°β = 78.44(3)°γ = 61.05(3)° |
| Volume (ų) | 2995.6(10) | 652.4(2) |
| Z | 8 | 2 |
| Temperature (K) | 298 | 293 |
| Radiation | Mo Kα | Mo Kα |
| Dihedral Angles | Oxadiazole ring to benzene ring: 7.72(14)°Oxadiazole ring to pyridine ring: 69.86(12)° | Benzene ring to imidazole ring: 44.5(2)° |
Experimental Protocols
The following is a generalized methodology for the synthesis and single-crystal X-ray diffraction analysis of substituted arylpyridine derivatives, based on established protocols.
Synthesis and Crystallization
Substituted arylpyridine derivatives are typically synthesized through multi-step reactions. For instance, the formation of 1,3,4-oxadiazole-containing pyridines can be achieved by reacting corresponding acid hydrazides with acid chlorides or carboxylic acids, followed by cyclization. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol.
X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a specific temperature, often 100 K or 298 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data is typically collected using a series of ω and φ scans.
The collected diffraction data is then processed to yield an initial structural model. This model is subsequently refined using full-matrix least-squares on F² values. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using tools such as CHECKCIF.
Biological Relevance: CDK2 Signaling Pathway
Substituted arylpyridine derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the proliferation of cancer cells. The following diagram illustrates a simplified CDK2 signaling pathway.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
References
A Head-to-Head Comparison: Conventional vs. Microwave Heating for Aminopyridine Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of aminopyridine scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective, data-driven comparison of conventional heating and microwave-assisted synthesis for this important class of compounds, enabling informed decisions on the most effective methodology for your laboratory's needs.
The synthesis of aminopyridines, a cornerstone of medicinal chemistry, has traditionally relied on conventional heating methods such as oil baths and heating mantles. While effective, these methods are often plagued by long reaction times and can lead to the formation of impurities. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, promising dramatically reduced reaction times and improved yields. This guide presents a comparative analysis of these two heating techniques, supported by experimental data, to elucidate the advantages and disadvantages of each approach.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the key quantitative data from a comparative study on the synthesis of a 2-amino-4,6-diarylpyrimidine, a close structural analog of aminopyridines, via a multicomponent reaction. The data clearly illustrates the significant impact of the heating method on reaction time and yield.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | >15 hours | 10 minutes |
| Yield | 94% | 86% |
| Heating Method | Oil Bath Reflux | Monomode Microwave Reactor |
| Catalyst | Sodium Hydroxide | Calcium Chloride |
| Solvent | Ethanol | Solvent-free (two drops of water) |
Data adapted from a study on the synthesis of 2-amino-4,6-diphenylpyrimidine. While conventional heating resulted in a slightly higher yield, the microwave-assisted approach accomplished the synthesis in a fraction of the time.[1]
Experimental Workflow: A Visual Comparison
The following diagrams illustrate the generalized experimental workflows for both conventional and microwave-assisted aminopyridine synthesis.
Caption: Conventional heating workflow for aminopyridine synthesis.
Caption: Microwave-assisted workflow for aminopyridine synthesis.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 2-amino-4,6-diphenylpyrimidine, which is representative of a multicomponent approach to aminopyridine synthesis.
Conventional Heating Method[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 mmol), acetophenone (1.2 mmol), and guanidine hydrochloride (4.0 mmol).
-
Solvent and Catalyst Addition: Add ethanol as the solvent, followed by sodium hydroxide as a catalyst.
-
Heating: The reaction mixture is heated to reflux using an oil bath and maintained at this temperature for over 15 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include extraction and washing. The crude product is purified by recrystallization or column chromatography to yield the final 2-amino-4,6-diphenylpyrimidine.
Microwave-Assisted Method[1]
-
Reaction Setup: In a high-pressure microwave tube, combine calcium chloride (0.4 mmol), guanidine hydrochloride (4.0 mmol), and two drops of distilled water. The mixture is homogenized by magnetic stirring for 5 minutes.
-
Reactant Addition: To the homogenized mixture, add benzaldehyde (1.0 mmol) and acetophenone (1.2 mmol).
-
Microwave Irradiation: The tube is sealed and placed in a CEM-microwave reactor. The reaction mixture is irradiated at 250°C (523 K) and 150 W for 10 minutes with vigorous magnetic stirring.[1]
-
Work-up and Purification: After the irradiation is complete, the reaction tube is cooled to a safe temperature. The contents of the tube are then subjected to a standard work-up procedure, which may involve extraction and washing. The crude product is purified, typically by recrystallization, to afford the pure 2-amino-4,6-diphenylpyrimidine.
Conclusion: A Clear Advantage in Speed and Efficiency
The comparative data and experimental workflows presented here demonstrate that microwave-assisted synthesis offers a significant advantage over conventional heating methods for the production of aminopyridine and related heterocyclic scaffolds. The most striking benefit is the dramatic reduction in reaction time, from hours to mere minutes.[1] While conventional heating may in some cases provide a slightly higher yield, the substantial time savings offered by microwave synthesis can significantly accelerate research and development timelines.
For high-throughput screening, rapid library synthesis, and the optimization of reaction conditions in drug discovery, microwave-assisted synthesis is a compelling and often superior alternative.[2] However, conventional heating remains a robust and accessible method, particularly for large-scale syntheses where specialized microwave equipment may not be available. The ultimate choice of method will depend on the specific requirements of the research, including available equipment, scale, and time constraints.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-3,4-dimethylpyridin-2-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-3,4-dimethylpyridin-2-amine, a compound utilized in pharmaceutical research and development. Strict adherence to these procedures is crucial for ensuring personnel safety and environmental compliance. This compound and structurally similar compounds are classified as hazardous substances, known to cause skin, eye, and respiratory irritation.[1][2][3][4] Consequently, proper handling and disposal are paramount to mitigate associated risks.
Key Safety and Handling Data
A summary of the key quantitative and safety data for compounds structurally related to this compound is provided below. This information is critical for conducting a thorough risk assessment prior to handling and disposal.
| Property | Value | Reference |
| Hazard Statements | H315, H319, H335 | [1][4] |
| GHS Pictogram | Irritant | [5] |
| Signal Word | Warning | [1][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [2][3] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure is applicable to the pure compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves).
Personal Protective Equipment (PPE)
1.1. Before handling the waste, ensure that the following personal protective equipment is worn:
- Gloves: Chemically resistant nitrile gloves.
- Eye Protection: Safety goggles or a face shield.[3]
- Body Protection: A laboratory coat.[3]
- Respiratory Protection: In instances where dust generation is possible, a NIOSH-approved N95 dust mask is required.
Waste Segregation and Collection
2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:
- Constructed of a compatible material (e.g., polyethylene).
- In good condition with a secure, sealable lid.[2]
- Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]
2.2. Carefully place the solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.[2] Avoid generating dust during this process.
Waste Storage
3.1. Securely seal the hazardous waste container.[2]
3.2. Store the sealed container in a designated, well-ventilated satellite accumulation area. This area should be away from incompatible materials such as strong oxidizing agents.[2][3][6]
3.3. The storage area must be clearly marked as a hazardous waste storage area.[2]
Final Disposal
4.1. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.[2][3]
4.2. All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[2]
4.3. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[2][3]
4.4. Maintain detailed records of the amount of waste generated and the date of its disposal.[3]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Bromo-3,4-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 5-Bromo-3,4-dimethylpyridin-2-amine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data from structurally similar chemicals. These related compounds are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2][3][4] Therefore, cautious handling in a controlled laboratory environment is imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required protective gear.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard laboratory practice to protect against splashes and airborne particles. A face shield offers an additional layer of protection.[5][6] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), and a chemically resistant lab coat | Prevents direct skin contact.[5][6] Regularly inspect gloves for tears or contamination and change them frequently. The lab coat should be fully buttoned.[5] |
| Respiratory Protection | NIOSH-approved N95 dust mask or a higher-level respirator | Necessary when handling the powder form to avoid inhalation of dust particles.[5][6] Use in a well-ventilated area or a chemical fume hood is also required.[1][6] |
Hazard Identification
Based on analogous compounds, this compound is anticipated to have the following hazard classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
Signal Word: Warning[4]
Hazard Statements: H302, H315, H319, H335[2]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
-
Engineering Controls and Preparation:
-
Designate a specific area for handling, weighing, and preparing solutions of this chemical, preferably within a certified chemical fume hood.[1][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5][6]
-
Assemble all necessary equipment and PPE before commencing work.[1]
-
-
Handling and Solution Preparation:
-
Before handling, don all required PPE as detailed in the table above.
-
To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside the fume hood.[1]
-
When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to avoid splashing.[5]
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly after handling.[1]
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] If skin irritation occurs, seek medical advice.[3][7]
-
Eye Contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If you feel unwell, call a poison center or doctor.[3]
-
Ingestion: Do NOT induce vomiting.[1] Clean mouth with water and drink plenty of water afterward.[1] Seek immediate medical attention.[1]
-
Spills: Evacuate the area.[1] Wear appropriate PPE and avoid breathing dust.[1] Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.[4][6]
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour any of this chemical down the drain.[6]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[5][6]
All disposal must be in accordance with local, state, and federal regulations.[4]
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
